Thiazyl fluoride
Description
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Structure
3D Structure
Properties
CAS No. |
18820-63-8 |
|---|---|
Molecular Formula |
FNS |
Molecular Weight |
65.07 g/mol |
IUPAC Name |
azanylidyne(fluoro)-λ4-sulfane |
InChI |
InChI=1S/FNS/c1-3-2 |
InChI Key |
IMFUYZDKLVTPSW-UHFFFAOYSA-N |
Canonical SMILES |
N#SF |
Origin of Product |
United States |
Foundational & Exploratory
Thiazyl Fluoride (NSF): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a reactive, inorganic gaseous compound that serves as a vital precursor in the synthesis of a diverse array of sulfur-nitrogen-fluorine compounds.[1][2] Its unique electronic structure and reactivity have made it a subject of significant interest in synthetic and materials chemistry. This guide provides an in-depth overview of the core chemical properties of thiazyl fluoride, including its molecular structure, spectroscopic data, thermodynamic properties, and reactivity. Detailed experimental protocols for its synthesis and key reactions are also presented, along with visualizations of proposed reaction mechanisms to facilitate a deeper understanding of its chemical behavior.
Molecular and Physical Properties
This compound is a colorless, pungent gas at room temperature, condensing into a pale yellow liquid at 0.4 °C.[1][2] It is characterized by its extreme hygroscopicity, reacting violently with water.[1] The molecule possesses a bent structure with C_s symmetry.[2]
Molecular Geometry
The molecular geometry of this compound has been determined by microwave spectroscopy. The key structural parameters are summarized in the table below.
| Parameter | Value | Reference |
| N-S Bond Length | 1.448 Å | [2] |
| S-F Bond Length | 1.643 Å | [2] |
| N-S-F Bond Angle | 116.92° | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Value | Reference |
| Infrared (IR) Absorption | ||
| ν(N≡S) | ~1372 cm⁻¹ | |
| ν(S-F) | ~640 cm⁻¹ | |
| ¹⁹F NMR (vs. CFCl₃) | ||
| Chemical Shift (δ) | ~-211 ppm | |
| Mass Spectrometry (m/z) | ||
| Molecular Ion (M⁺) | 65 |
Thermodynamic Properties
The thermodynamic stability of this compound is a key consideration in its handling and application.
| Property | Value | Unit | Reference |
| Molar Mass | 65.07 | g·mol⁻¹ | [3] |
| Boiling Point | 0.4 | °C | [1] |
| Melting Point | -89 | °C | [1] |
| Standard Enthalpy of Formation (ΔH_f°) | -95.4 | kJ·mol⁻¹ |
Synthesis of this compound
Several synthetic routes to this compound have been developed. A common and effective method involves the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with a fluorinating agent such as silver(II) fluoride (AgF₂).
Experimental Protocol: Synthesis via Halogen Exchange
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus with cold traps (liquid nitrogen)
-
Glass reaction vessel with a magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis.
-
Reactant Charging: In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with trithiazyl trichloride and a stoichiometric excess of silver(II) fluoride.
-
Solvent Addition: Add anhydrous carbon tetrachloride to create a slurry.
-
Reaction Conditions: Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone) and stir the mixture vigorously.
-
Initiation and Product Collection: Slowly warm the mixture to room temperature with continuous stirring. The gaseous NSF product is carried out of the vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected this compound can be purified by fractional condensation on the vacuum line.
Safety Precautions:
-
This compound is a toxic and reactive gas; all manipulations should be performed in a well-ventilated fume hood or using a vacuum line.
-
Trithiazyl trichloride is moisture-sensitive and potentially explosive; handle with care in a dry, inert atmosphere.
-
Silver(II) fluoride is a strong oxidizing agent and is corrosive. Appropriate personal protective equipment (PPE) should be worn at all times.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Chemical Reactivity
This compound is a versatile reagent that participates in a variety of chemical reactions, including reactions with electrophiles and Lewis acids, nucleophiles, and oligomerization and cycloaddition reactions.
Reactions with Electrophiles and Lewis Acids
Lewis acids readily abstract the fluoride ion from NSF to generate the highly reactive thiazyl cation ([N≡S]⁺).[1] This cation can then be used in further synthetic transformations.
Caption: Proposed mechanism for the reaction of NSF with a Lewis acid.
Reactions with Nucleophiles
This compound is highly susceptible to nucleophilic attack at the sulfur atom. Its reaction with water is particularly vigorous, leading to complete hydrolysis.
NSF + 2 H₂O → SO₂ + HF + NH₃[1]
The proposed mechanism involves the initial attack of a water molecule on the sulfur atom, followed by subsequent elimination and rearrangement steps.
Caption: Proposed mechanism for the hydrolysis of this compound.
Oligomerization and Cycloaddition
At room temperature, this compound undergoes a cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.[1][2] This reaction proceeds via the N-S multiple bonds.
Caption: Proposed pathway for the trimerization of this compound.
This compound also participates in exothermic cycloaddition reactions with dienes, highlighting its dienophilic character.[1]
Conclusion
This compound is a compound of fundamental importance in sulfur-nitrogen chemistry. Its well-defined molecular structure and diverse reactivity make it a valuable building block for the synthesis of novel materials and compounds with potential applications in various fields, including drug development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development. This guide provides a comprehensive overview to aid researchers in their work with this versatile reagent.
References
An In-depth Technical Guide to the Synthesis of Thiazyl Fluoride (NSF) from Tetrasulfur Tetranitride (S₄N₄)
This whitepaper provides a comprehensive overview of the synthesis of thiazyl fluoride (B91410) (NSF) from its precursor, tetrasulfur tetranitride (S₄N₄). It is intended for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Introduction
Thiazyl fluoride (NSF) is a key precursor for a variety of sulfur-nitrogen-fluorine compounds.[1] It is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1][2] One of the primary synthetic routes to NSF involves the fluorination of tetrasulfur tetranitride (S₄N₄), a vivid orange, crystalline solid.[1][3] This process, while effective, requires careful handling of reagents due to the explosive nature of S₄N₄ and the high reactivity and hygroscopicity of NSF.[1][4]
Reaction Principle
The core of the synthesis is the fluorination of tetrasulfur tetranitride. This is typically achieved by reacting S₄N₄ with a strong fluorinating agent, such as silver(II) fluoride (AgF₂).[1][2] The reaction involves the cleavage of the S₄N₄ cage structure and the subsequent formation of the S-N triple bond characteristic of this compound.
The overall, unbalanced reaction can be represented as: S₄N₄ + AgF₂ → NSF + Side Products
It is important to note that this synthetic pathway often yields numerous side-products, necessitating robust purification methods to isolate the desired NSF.[1][2]
Data Presentation
The physical and spectroscopic properties of the key reactant and product are summarized below for reference.
Table 1: Physical and Chemical Properties
| Property | Tetrasulfur Tetranitride (S₄N₄) | This compound (NSF) |
| Molecular Formula | S₄N₄ | NSF |
| Molar Mass | 184.287 g/mol [3] | 65.07 g/mol [1][5] |
| Appearance | Vivid orange, opaque crystals[3] | Colorless gas[1][2] |
| Melting Point | 187 °C[3] | -89 °C[1][5] |
| Boiling Point | Decomposes | 0.4 °C[1][2][5] |
Table 2: Spectroscopic Data for this compound (NSF)
| Spectroscopic Method | Observed Value | Reference |
| Infrared (IR) Absorption ν(N≡S) | ~1372 cm⁻¹ | [5] |
| Infrared (IR) Absorption ν(S-F) | ~640 cm⁻¹ | [5] |
| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm | [5] |
| Mass Spectrometry (m/z) | 65 (M⁺) | [5] |
Experimental Protocols
The following protocol is a representative method for the synthesis of this compound from tetrasulfur tetranitride using silver(II) fluoride.
4.1 Materials and Apparatus
-
Reactants : Tetrasulfur tetranitride (S₄N₄), Silver(II) fluoride (AgF₂)
-
Solvent : Anhydrous carbon tetrachloride (CCl₄)
-
Apparatus : Standard vacuum line, glass reaction vessel with a magnetic stirrer, series of cold traps, liquid nitrogen, inert gas supply (e.g., nitrogen).[5]
4.2 Procedure
-
Apparatus Setup : Assemble a vacuum line apparatus, ensuring all glassware is rigorously dried to prevent the hydrolysis of reactants and products.[5] The setup should include a reaction vessel connected to a series of at least two cold traps for product collection.
-
Reactant Charging : In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with tetrasulfur tetranitride (S₄N₄) and a stoichiometric excess of silver(II) fluoride (AgF₂). A significant excess of AgF₂ is often required to drive the reaction towards the desired product.[6]
-
Solvent Addition : Add anhydrous carbon tetrachloride (CCl₄) to the vessel to create a slurry of the reactants.[5]
-
Reaction Conditions : Cool the reaction vessel to approximately 0 °C. Vigorously stir the mixture. The reaction can be initiated by slowly warming the mixture to room temperature while continuing to stir.[5] Some protocols for related syntheses conduct the reaction at reflux (approx. 78 °C for CCl₄) for a set duration, such as 2 hours.[6][7]
-
Product Collection : As a volatile gas at room temperature, the this compound (NSF) product is carried from the reaction vessel in a stream of inert gas.[5] It is then collected and condensed in the cold traps, which are cooled with liquid nitrogen.[5]
-
Purification : The collected NSF can be purified from residual solvent and more volatile or less volatile impurities by fractional condensation on the vacuum line.[5] This involves carefully and slowly warming the cold traps to selectively volatilize and re-condense the NSF in a clean trap.
Visualizations
The following diagrams illustrate the reaction pathway and experimental workflow.
Caption: Reaction pathway for the fluorination of S₄N₄.
Caption: Step-by-step experimental workflow for NSF synthesis.
Safety Considerations
-
Tetrasulfur Tetranitride (S₄N₄) : S₄N₄ is a sensitive explosive that can detonate upon shock or friction.[8] It should be handled with extreme care, avoiding grinding or rough handling.[4]
-
This compound (NSF) : NSF is a toxic and extremely hygroscopic gas that reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood or glovebox using a high-vacuum line.
-
Silver(II) Fluoride (AgF₂) : AgF₂ is a strong oxidizing and fluorinating agent. It should be handled with appropriate personal protective equipment (PPE) in a dry environment.
-
Solvents : Carbon tetrachloride is a toxic and environmentally hazardous solvent. Appropriate safety precautions should be taken during its use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]
- 4. Tetrasulfur tetranitride Facts for Kids [kids.kiddle.co]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 8. Tetrasulfur tetranitride | chemical compound | Britannica [britannica.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Thiazyl Fluoride (NSF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazyl fluoride (B91410) (NSF) is a key sulfur-nitrogen-fluorine compound that serves as a precursor to a wide range of inorganic and organometallic derivatives. A thorough understanding of its molecular structure and bonding is crucial for its application in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, molecular geometry, spectroscopic properties, and electronic structure of thiazyl fluoride. Detailed experimental protocols for its synthesis and characterization are provided, along with a qualitative molecular orbital description of its bonding. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using process diagrams.
Synthesis of this compound
This compound is a colorless, pungent gas at room temperature.[1] It can be synthesized through various methods, with the two most common being the fluorination of tetrasulfur tetranitride (S₄N₄) and the halogen exchange from trithiazyl trichloride (B1173362) ((NSCl)₃).[1][2]
Synthesis from Tetrasulfur Tetranitride
This method involves the direct fluorination of S₄N₄ using a fluorinating agent such as silver(II) fluoride (AgF₂).[1][3] While effective, this route can produce a number of side products, necessitating careful purification of the final product.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of the related compound thiazyl trifluoride (NSF₃) from S₄N₄ and AgF₂ provides a strong basis for the synthesis of NSF.[4][5] The following is an adapted protocol for the synthesis of this compound:
-
Apparatus Setup: A dry, inert atmosphere reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is required. The outlet of the condenser should be connected to a series of cold traps cooled with a suitable cooling mixture (e.g., dry ice/acetone) to collect the volatile NSF product.
-
Reactant Charging: In a glovebox or under a continuous flow of inert gas, the reaction vessel is charged with tetrasulfur tetranitride (S₄N₄) and a stoichiometric amount of silver(II) fluoride (AgF₂). Anhydrous carbon tetrachloride (CCl₄) is added as a solvent to create a slurry.[3]
-
Reaction Conditions: The reaction mixture is stirred and gently heated to reflux. The progress of the reaction can be monitored by observing the consumption of the solid reactants and the evolution of the gaseous product.
-
Product Collection: The gaseous this compound is carried out of the reaction vessel with the inert gas stream and condensed in the cold traps.
-
Purification: The collected NSF can be purified by fractional condensation on a vacuum line to remove any less volatile impurities.[1]
Synthesis from Trithiazyl Trichloride
An alternative and often cleaner synthesis involves the halogen exchange reaction of trithiazyl trichloride with a fluorinating agent.[6]
Experimental Protocol:
The following protocol details the synthesis of this compound from trithiazyl trichloride using silver(II) fluoride.[6]
-
Apparatus Setup: Assemble a vacuum line apparatus equipped with a reaction vessel, a magnetic stirrer, a series of cold traps, and a vacuum pump. All glassware must be thoroughly dried to prevent hydrolysis.
-
Reactant Charging: Under an inert atmosphere, charge the reaction vessel with freshly prepared or commercially available trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of silver(II) fluoride (AgF₂).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the reaction vessel to form a slurry.
-
Reaction Conditions: Cool the reaction vessel to approximately -20 °C to -30 °C using a cooling bath (e.g., dry ice/acetone slush bath) and stir the mixture vigorously.
-
Initiation of Reaction: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C.
-
Product Collection: The volatile this compound gas is carried out of the reaction vessel in a stream of inert gas (e.g., nitrogen) and collected in the cold traps cooled with liquid nitrogen.
-
Purification: The collected NSF is purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.
Molecular Structure and Geometry
The molecular structure of this compound has been determined by microwave spectroscopy and gas-phase electron diffraction, and further supported by ab initio calculations.
Bond Lengths and Angles
This compound is a bent molecule with Cₛ symmetry.[7] The experimentally determined bond lengths and bond angle are summarized in the table below. The short N-S bond length is indicative of significant multiple bond character.[1]
| Parameter | Microwave Spectroscopy | Ab Initio Calculation |
| N-S Bond Length (Å) | 1.448 | 1.446 |
| S-F Bond Length (Å) | 1.643 | 1.646 |
| N-S-F Bond Angle (°) | 116.97 | 116.9 |
Table 1: Experimentally determined and calculated molecular geometry of this compound.
Experimental Protocols:
-
Microwave Spectroscopy: The rotational spectrum of gaseous this compound is measured in a microwave spectrometer. The gas is introduced into an evacuated waveguide at low pressure.[4] A tunable microwave source is swept through a range of frequencies, and the absorption of radiation by the sample is detected. The precise frequencies of the rotational transitions are used to determine the moments of inertia of the molecule, from which the bond lengths and bond angle can be calculated with high precision.
-
Gas-Phase Electron Diffraction (GED): A high-energy beam of electrons is passed through a jet of gaseous this compound in a high-vacuum chamber.[8] The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector. The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances in the molecule.[8]
Spectroscopic Properties
The vibrational and electronic properties of this compound have been characterized by infrared and NMR spectroscopy.
Infrared Spectroscopy
The fundamental vibrational frequencies of this compound have been assigned from its gas-phase infrared spectrum.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-S Stretch | 1372 |
| S-F Stretch | 640 |
| N-S-F Bend | 366 |
Table 2: Infrared vibrational frequencies of this compound.
Experimental Protocol:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The infrared spectrum of gaseous this compound is recorded using an FTIR spectrometer.[1] The gas is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). A beam of infrared radiation is passed through the sample, and the transmitted radiation is analyzed by an interferometer and a detector.[1] A background spectrum of the empty cell is also recorded and subtracted from the sample spectrum to obtain the absorbance or transmittance spectrum of the gas.[1]
Bonding and Electronic Structure
This compound has 18 valence electrons and is isoelectronic with sulfur dioxide (SO₂).[1] Its bonding can be described by a combination of valence bond theory and molecular orbital theory.
Valence Bond Description
Resonance structures can be drawn to represent the bonding in this compound, with the most significant contributors having a double or triple bond between the nitrogen and sulfur atoms. This is consistent with the observed short N-S bond length.[1]
Molecular Orbital Theory
A qualitative molecular orbital (MO) diagram for a bent triatomic molecule like NSF can be constructed by considering the interactions of the valence atomic orbitals of nitrogen, sulfur, and fluorine. The valence orbitals of the terminal nitrogen and fluorine atoms combine to form symmetry-adapted linear combinations (SALCs), which then interact with the valence orbitals of the central sulfur atom.
The resulting MO diagram shows a set of bonding, non-bonding, and antibonding molecular orbitals. The 18 valence electrons fill the bonding and non-bonding orbitals, leading to a stable molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of this compound. Computational studies show the frontier molecular orbitals of this compound, which are crucial for its chemical reactions.[1]
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The synthesis, molecular geometry, and spectroscopic properties have been discussed, with quantitative data presented in a clear and accessible format. The provided experimental protocols offer a foundation for the preparation and characterization of this important inorganic compound. The description of the electronic structure through both valence bond and molecular orbital theories provides a comprehensive understanding of the bonding in this compound, which is essential for predicting its reactivity and designing new synthetic applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Microwave Spectroscopy Laboratory [hyperphysics.phy-astr.gsu.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jasco-global.com [jasco-global.com]
- 7. Molecular orbital diagram - Wikipedia [en.wikipedia.org]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Thiazyl Fluoride (CAS Number: 18820-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thiazyl fluoride (B91410) (NSF), a reactive inorganic compound with the CAS number 18820-63-8. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and reactivity of sulfur-nitrogen-fluorine compounds. This document details the physicochemical properties of thiazyl fluoride, provides in-depth experimental protocols for its synthesis and key reactions, and discusses its potential, though currently exploratory, relevance in the broader context of medicinal chemistry. The guide also emphasizes the critical safety precautions required for handling this hazardous gas.
Introduction
This compound, with the chemical formula NSF, is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1] It is a key precursor in the synthesis of a variety of sulfur-nitrogen-fluorine compounds.[1] Its high reactivity, stemming from the polarized S-N and S-F bonds, makes it a versatile reagent, but also necessitates careful handling. This guide aims to consolidate the available technical information on this compound to facilitate its safe and effective use in a laboratory setting.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value |
| Molecular Formula | NSF |
| CAS Number | 18820-63-8 |
| Molecular Weight | 65.07 g/mol |
| Appearance | Colorless gas |
| Melting Point | -89 °C |
| Boiling Point | 0.4 °C |
| Density | 1.43 g/cm³ (liquid) |
| Ionization Energy | 11.51 ± 0.04 eV |
| Topological Polar Surface Area | 24.8 Ų |
| Exact Mass | 64.97354834 Da |
Table 1: Physicochemical Properties of this compound [1][2][3][4]
| Spectroscopic Data | Values |
| Infrared (IR) Absorption | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹ |
| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm |
| Mass Spectrometry (m/z) | 65 (M⁺) |
Table 2: Spectroscopic Data for this compound
Synthesis of this compound
This compound can be synthesized through several routes, with the fluorination of tetrasulfur tetranitride (S₄N₄) being a common method.
Synthesis from Tetrasulfur Tetranitride and Silver(II) Fluoride
This method involves the direct fluorination of S₄N₄ using a strong fluorinating agent like silver(II) fluoride (AgF₂).
Experimental Protocol:
-
Preparation of S₄N₄: Tetrasulfur tetranitride can be synthesized by reacting sulfur monochloride (S₂Cl₂) with ammonia (B1221849) in carbon tetrachloride at 0 °C.[5] The resulting orange precipitate is then purified by washing with water, Soxhlet extraction with dioxane, and recrystallization from benzene (B151609) to yield pure S₄N₄ crystals.[5]
-
Fluorination Reaction: In a dry, inert atmosphere (e.g., nitrogen or argon), a suspension of finely ground S₄N₄ is prepared in an inert solvent such as anhydrous carbon tetrachloride (CCl₄) within a reaction vessel equipped with a magnetic stirrer and a condenser.
-
Silver(II) fluoride (AgF₂) is carefully added to the suspension. The reaction proceeds at room temperature or with gentle heating.
-
Product Collection: this compound, being a volatile gas at room temperature, is carried out of the reaction vessel in a stream of inert gas.[6] It is then collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected NSF can be purified by fractional condensation on a vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, separating it from less volatile impurities. It is important to note that this reaction can yield numerous side-products.[1]
Reactivity and Experimental Protocols
This compound is a highly reactive molecule, participating in a variety of reactions including cycloadditions and interactions with Lewis acids and nucleophiles.
Cycloaddition Reactions with Dienes
This compound undergoes exothermic cycloaddition reactions, such as the Diels-Alder reaction, with dienes.[1]
Experimental Protocol (General):
-
A solution of the diene (e.g., butadiene, 2,3-dimethyl-1,3-butadiene) is prepared in a suitable inert solvent in a reaction vessel designed for handling gases.
-
The reaction vessel is cooled, and a measured amount of this compound gas is condensed into the vessel.
-
The reaction mixture is allowed to slowly warm to the desired reaction temperature while being stirred. The progress of the reaction can be monitored by spectroscopic methods.
-
Upon completion, the solvent and any unreacted starting materials are removed under vacuum to isolate the cycloadduct.
Reaction with Lewis Acids
Lewis acids, such as boron trifluoride (BF₃), react with this compound to form thiazyl salts.[1][7]
Experimental Protocol (Reaction with BF₃ etherate):
-
In a dry Schlenk flask under an inert atmosphere, a solution of this compound in an anhydrous, non-coordinating solvent (e.g., dichloromethane) is prepared at low temperature (e.g., -78 °C).
-
A stoichiometric amount of boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the cooled solution with stirring.[8][9][10]
-
The reaction mixture is allowed to stir at low temperature for a specified period. The formation of a precipitate may be observed.
-
The resulting thiazyl salt can be isolated by filtration under inert atmosphere and washed with a cold, non-polar solvent to remove any unreacted starting materials.
Reaction with Nucleophiles
This compound reacts vigorously with nucleophiles. For instance, it hydrolyzes violently in water to produce sulfur dioxide, hydrogen fluoride, and ammonia.[1] Nucleophilic attack generally occurs at the sulfur atom.[1]
Relevance to Drug Development
While there are no direct applications of this compound itself in pharmaceuticals, the broader class of sulfur-nitrogen containing heterocycles is of significant interest in medicinal chemistry.[5][11][12][13][14][15] Thiazole (B1198619) and its derivatives, for example, are core structures in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[12][16][17][18]
The reactivity of the S-N bond in compounds derived from this compound could potentially be exploited for the synthesis of novel heterocyclic scaffolds. The development of synthetic routes to functionalized thiazole derivatives from sulfur-nitrogen precursors is an active area of research.[16][17][18] The unique electronic properties of the thiazyl moiety could lead to the discovery of new classes of bioactive molecules.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.
Key Hazards:
-
Toxicity: It is a toxic gas with a pungent, irritating odor.[1] Inhalation can cause severe respiratory irritation.
-
Reactivity: It reacts violently with water and other nucleophiles.[1]
-
Corrosivity: As it can hydrolyze to form hydrogen fluoride, it is corrosive to skin, eyes, and mucous membranes.
Recommended Handling Procedures:
-
All manipulations should be carried out in a well-maintained fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Ensure all glassware and equipment are scrupulously dry to prevent violent reactions.
-
Work under an inert atmosphere (e.g., nitrogen or argon).
-
Have an emergency plan in place for accidental releases.
Conclusion
This compound is a reactive and versatile building block in sulfur-nitrogen-fluorine chemistry. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including experimental protocols to aid researchers in its laboratory application. While direct applications in drug development are not yet established, its potential as a precursor for novel heterocyclic compounds of medicinal interest warrants further investigation. The hazardous nature of this compound necessitates strict adherence to safety protocols to ensure its safe handling and use.
References
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- 3. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikiwand [wikiwand.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT05034K [pubs.rsc.org]
- 14. Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inorganic sulfur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrevlett.com [chemrevlett.com]
An In-depth Technical Guide to the Physical Properties of Thiazyl Fluoride (NSF) Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a reactive, colorless, and pungent gas at ambient temperature that condenses into a pale yellow liquid at 0.4 °C. As a significant precursor in the synthesis of various sulfur-nitrogen-fluorine compounds, a thorough understanding of its physical properties is paramount for its safe handling, manipulation, and application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of thiazyl fluoride, detailed experimental protocols for its synthesis and characterization, and visual representations of key experimental workflows.
Core Physical and Thermodynamic Properties
The fundamental physical and thermodynamic characteristics of this compound are summarized in the tables below, providing a quantitative basis for its behavior under various experimental conditions.
Table 1: General Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | NSF | |
| Molar Mass | 65.07 g·mol⁻¹ | |
| Appearance | Colorless gas | |
| Boiling Point | 0.4 °C (273.5 K) | |
| Melting Point | -89 °C (184 K) |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 kJ·mol⁻¹ | |
| Enthalpy of Vaporization (ΔHvap) | 21.7 kJ·mol⁻¹ (at 285 K) | |
| Heat of Fusion (ΔHfus) | 8.3 kJ·mol⁻¹ |
Molecular Structure and Spectroscopic Data
The molecular structure of this compound has been elucidated through various spectroscopic techniques, providing insight into its bonding and electronic properties.
Table 3: Structural and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| N-S Bond Length | 1.448 Å | |
| S-F Bond Length | 1.643 Å | |
| Infrared (IR) Absorption | ν(N≡S): ~1372 cm⁻¹ν(S-F): ~640 cm⁻¹ | |
| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm | |
| Mass Spectrometry (m/z) | 65 (M⁺) |
Experimental Protocols
Synthesis of this compound via Fluorination of Trithiazyl Trichloride (B1173362)
This protocol details the synthesis of this compound from trithiazyl trichloride using a fluorinating agent, a common and effective method.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂) (or another suitable fluorinating agent)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus
-
Glass reaction vessel with a magnetic stirrer
-
Cold traps (liquid nitrogen)
Procedure:
-
Apparatus Setup: A vacuum line is assembled with a reaction vessel, a series of cold traps, and a vacuum pump. All glassware must be thoroughly dried to prevent the hydrolysis of reactants and products.
-
Reactant Charging: In a dry, inert atmosphere (e.g., a glovebox), the glass reaction vessel is charged with trithiazyl trichloride and a stoichiometric amount of silver(II) fluoride.
-
Solvent Addition: Anhydrous carbon tetrachloride is added to the reaction vessel to form a slurry.
-
Reaction Conditions: The reaction vessel is cooled to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., a dry ice/acetone slush bath) and the mixture is vigorously stirred.
-
Initiation of Reaction: The reaction mixture is slowly warmed to room temperature with continuous stirring. The reaction typically commences at around 0 °C.
-
Product Collection: As a volatile gas, the this compound product is carried out of the reaction vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected this compound can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.
Characterization of this compound Gas
Infrared (IR) Spectroscopy:
A gas-phase IR spectrum of the purified product is recorded. The presence of strong absorption bands at approximately 1372 cm⁻¹ and 640 cm⁻¹ are characteristic of the N≡S and S-F stretching vibrations, respectively, confirming the presence of this compound.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹⁹F NMR spectrum of a sample of the condensed gas dissolved in an appropriate solvent (e.g., CDCl₃) is obtained. A signal at a chemical shift of approximately -211 ppm (relative to CFCl₃) is indicative of the fluorine atom in this compound.
Mass Spectrometry (MS):
The mass spectrum of the gaseous product is obtained. The presence of a molecular ion peak (M⁺) at an m/z of 65 confirms the molecular weight of this compound.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and purification of this compound gas.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound by fractional condensation.
Safety Considerations
This compound is a toxic and reactive gas that is extremely hygroscopic and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood or within a vacuum line. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The starting material, trithiazyl trichloride, is moisture-sensitive and potentially explosive, requiring careful handling in a dry, inert atmosphere. Fluorinating agents such as silver(II) fluoride are strong oxidizing agents and corrosive.
Thiazyl Fluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a sulfur-nitrogen-fluorine compound that has been a subject of significant interest in the field of inorganic chemistry since its discovery. It is a colorless, pungent gas at room temperature, notable for its high reactivity and as a key precursor to a wide range of sulfur-nitrogen compounds.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and key reactions of thiazyl fluoride, tailored for professionals in research and development.
Discovery and History
The discovery of this compound is credited to the pioneering work of German inorganic chemist Oskar Glemser and his colleagues in the mid-1950s. Their investigations into sulfur-nitrogen-fluorine chemistry led to the first synthesis and characterization of this novel compound. The initial findings were reported in the German scientific journal Naturwissenschaften in 1955, followed by a more detailed account in Zeitschrift für anorganische und allgemeine Chemie in 1956.
Glemser's initial synthesis involved the fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂).[2] This reaction proved to be a foundational method for the preparation of this compound and opened the door to the exploration of its unique chemical properties and reactivity.
Physicochemical and Spectroscopic Properties
This compound is a molecular compound with the formula NSF. It is isoelectronic with sulfur dioxide (SO₂). The molecule possesses a bent structure with Cₛ symmetry. A summary of its key physical and spectroscopic properties is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | NSF |
| Molar Mass | 65.07 g/mol [1] |
| Appearance | Colorless gas[1] |
| Melting Point | -89 °C[1] |
| Boiling Point | 0.4 °C[1] |
| Hygroscopicity | Extremely hygroscopic[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Values |
| Infrared (IR) Spectroscopy | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹ |
| Raman Spectroscopy | Data not readily available in summarized form. |
| Microwave Spectroscopy | Used for structural determination, confirming the bent geometry. |
| ¹⁹F NMR Spectroscopy | δ: ~-211 ppm (vs. CFCl₃) |
| Mass Spectrometry (m/z) | 65 (M⁺) |
Table 3: Molecular Structure of this compound
| Parameter | Value |
| N-S Bond Length | 1.448 Å[1] |
| S-F Bond Length | 1.643 Å |
| N-S-F Bond Angle | ~117° |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The historical method of Glemser remains a common approach, though other routes have been explored to improve yield and reduce byproducts.
Glemser's Method: Fluorination of Tetrasulfur Tetranitride
The original synthesis of this compound involves the reaction of tetrasulfur tetranitride (S₄N₄) with a fluorinating agent, typically silver(II) fluoride (AgF₂).
Reaction: S₄N₄ + 4AgF₂ → 4NSF + 4AgF
Experimental Protocol (Reconstructed from modern adaptations and historical context):
-
Apparatus: A vacuum line apparatus equipped with a reaction vessel, a series of cold traps, and a vacuum pump. All glassware must be rigorously dried to prevent hydrolysis.
-
Reactants:
-
Tetrasulfur tetranitride (S₄N₄), freshly sublimed.
-
Silver(II) fluoride (AgF₂), freshly prepared or a high-purity commercial grade.
-
Anhydrous carbon tetrachloride (CCl₄) as a solvent.
-
-
Procedure:
-
In an inert atmosphere (e.g., a glovebox), the reaction vessel is charged with S₄N₄ and a stoichiometric excess of AgF₂.
-
Anhydrous CCl₄ is added to create a slurry.
-
The reaction mixture is stirred, and the reaction can be initiated by gentle warming. The reaction is exothermic.
-
The gaseous this compound product is passed through a series of cold traps cooled with liquid nitrogen to collect the product.
-
Purification is achieved by fractional condensation on the vacuum line to separate NSF from any volatile byproducts.
-
Alternative Synthetic Routes
Due to the formation of numerous side products in the direct fluorination of S₄N₄, alternative methods have been developed.[1] One notable method involves the reaction of imino(triphenyl)phosphines with sulfur tetrafluoride (SF₄).[1] This reaction proceeds through the formation of sulfur difluoride imides, which then decompose to yield this compound.[1]
Another common laboratory preparation involves the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with a fluorinating agent like AgF₂ in CCl₄.[3]
Chemical Reactivity and Key Reactions
This compound is a highly reactive molecule, participating in a variety of reactions, including reactions with nucleophiles and electrophiles, oligomerization, and cycloaddition reactions.
Reactions with Nucleophiles and Electrophiles
This compound reacts violently with water and other nucleophiles.[1] The nucleophilic attack typically occurs at the sulfur atom.[1] With Lewis acids such as BF₃, it forms thiazyl salts.[1]
Trimerization
At room temperature, this compound undergoes a cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, (NSF)₃.[1] In this cyclic trimer, each sulfur atom remains tetravalent.[1]
Caption: Trimerization of this compound to its cyclic trimer.
[4+2] Cycloaddition Reactions
This compound can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes.[1] This reaction is a powerful tool for the synthesis of sulfur-nitrogen heterocyclic compounds. The reaction is believed to proceed via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound.
Caption: Diels-Alder cycloaddition of this compound with a diene.
Applications and Future Outlook
The primary utility of this compound lies in its role as a versatile building block in sulfur-nitrogen chemistry. Its reactivity allows for the synthesis of a wide array of linear, cyclic, and polymeric sulfur-nitrogen compounds. The derivatives of this compound have been investigated for various applications, including as ligands in coordination chemistry and as precursors to materials with interesting electronic properties.
The continued exploration of this compound and its derivatives holds promise for the development of new materials and reagents. Its unique bonding and reactivity ensure that it will remain a topic of interest for researchers in inorganic and materials chemistry for the foreseeable future.
References
theoretical studies of thiazyl fluoride NSF
An In-depth Technical Guide to the Theoretical Studies of Thiazyl Fluoride (B91410) (NSF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazyl fluoride (NSF) is a reactive, colorless gas with a pungent odor, notable as a key precursor in the synthesis of a wide array of sulfur-nitrogen-fluorine compounds.[1] With the chemical formula NSF, it is a molecule of significant interest due to its unusual bonding characteristics and reactivity. At room temperature, it is a gas that condenses to a pale yellow liquid at 0.4 °C.[1] The molecule contains 18 valence electrons and is isoelectronic with sulfur dioxide (SO₂), a fact that provides a useful starting point for understanding its electronic structure and properties.[2]
Theoretical and computational chemistry play a crucial role in elucidating the molecular structure, spectroscopic properties, and reaction mechanisms of NSF, often complementing and guiding experimental work. This guide provides a comprehensive overview of the theoretical studies of this compound, presenting key quantitative data, experimental protocols for context, and logical workflows for its computational analysis.
Molecular and Electronic Structure
The structure of this compound is bent, possessing Cₛ symmetry.[2] A defining feature is the short sulfur-nitrogen bond, which indicates significant multiple bond character. This is often represented through resonance structures, with the most significant contributors involving a double or triple bond between sulfur and nitrogen. The actual electronic structure is a hybrid of these forms.
Lewis Structure and Bonding
The Lewis structure of NSF presents a challenge to simple octet rule conventions. While a structure with a nitrogen-sulfur double bond and a nitrogen-fluorine single bond can be drawn that satisfies the octet rule for all atoms, it results in formal charges of -1 on nitrogen and +1 on sulfur.[3] A resonance structure featuring a nitrogen-sulfur triple bond and a sulfur-fluorine single bond minimizes the formal charges to zero for all atoms but requires an expanded octet for the sulfur atom.[3] Theoretical studies, supported by experimental bond length data, confirm that the N-S bond has significant triple bond character, highlighting the importance of considering expanded octets for elements in the third period and beyond.
Molecular Geometry
Computational methods, particularly ab initio and Density Functional Theory (DFT), are employed to calculate the equilibrium geometry of NSF. These theoretical predictions are validated against experimental data obtained from microwave spectroscopy or electron diffraction.
| Parameter | Experimental Value | Reference |
| N-S Bond Length (r(N-S)) | 1.448 Å | [2][4] |
| S-F Bond Length (r(S-F)) | 1.643 Å | [5] |
| N-S-F Bond Angle (∠(NSF)) | Not explicitly found |
Table 1: Experimental Geometric Parameters for this compound.
Spectroscopic Properties: A Theoretical Perspective
Theoretical calculations are indispensable for interpreting and assigning experimental spectra. By solving the Schrödinger equation (or its DFT equivalent), computational models can predict various spectroscopic properties.
Vibrational Spectroscopy
Vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements are compared with experimental Infrared (IR) and Raman spectra. The agreement between calculated and observed frequencies helps confirm the molecular structure and provides insights into the nature of the chemical bonds.
| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Reference |
| ν₁ | N≡S stretch | ~1372 | [6] |
| ν₂ | S-F stretch | ~640 | [6] |
| ν₃ | NSF bend | 315 (from electronic spectrum) | [7] |
Table 2: Key Experimental Vibrational Frequencies for this compound.
Electronic Spectroscopy
The electronic absorption spectrum of NSF has been observed to have two distinct band systems between 405 nm and 215 nm.[7] The lower energy system, with an origin at 25,488 cm⁻¹, shows progressions in the N-S stretching (ν' = 984 cm⁻¹) and NSF bending (ν' = 315 cm⁻¹) modes.[7] The higher energy system begins at 42,341 cm⁻¹ and features a short progression in the N-S stretch (ν' = 1090 cm⁻¹).[7] Time-dependent DFT (TD-DFT) and other excited-state methods are used to calculate electronic transition energies and oscillator strengths to assign these experimental bands to specific electronic excitations.
Photoelectron Spectroscopy
Photoelectron spectroscopy provides information about the energies of molecular orbitals. The ionization energies measured experimentally are directly comparable to the orbital energies calculated by methods such as Hartree-Fock or DFT, according to Koopmans' theorem. The first ionization energy of NSF has been experimentally determined to be approximately 11.5 eV.[8]
Reactivity
Theoretical studies provide detailed mechanistic insights into the reactivity of NSF, including its interactions with other molecules and its tendency to oligomerize.
Reactions with Lewis Acids
This compound reacts with Lewis acids, such as boron trifluoride (BF₃), which abstract the fluoride ion to generate the thiazyl cation ([N≡S]⁺).[1] This cation is a valuable synthetic intermediate. Computational modeling can map the potential energy surface for this reaction, identifying the transition state and calculating the reaction energetics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. physicsforums.com [physicsforums.com]
- 4. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electronic absorption spectrum of this compound - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. This compound [webbook.nist.gov]
Unveiling the Electronic Transitions of Thiazyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a reactive, bent triatomic molecule that has garnered significant interest in the field of inorganic chemistry due to its unusual bonding and as a precursor to more complex sulfur-nitrogen compounds. Understanding its electronic structure and spectroscopic properties is crucial for both theoretical and practical applications. This technical guide provides an in-depth analysis of the electronic absorption spectrum of thiazyl fluoride, summarizing key quantitative data, detailing experimental methodologies, and visualizing fundamental concepts to facilitate a comprehensive understanding for researchers and professionals in related fields.
Data Presentation: Electronic Absorption Bands of this compound
The electronic absorption spectrum of this compound is characterized by two distinct band systems in the ultraviolet-visible region, spanning from 405 nm down to 215 nm.[1] These bands arise from the promotion of an electron from a lower energy molecular orbital to a higher energy one. The key quantitative data for these two systems are summarized in the tables below.
Table 1: The ùA' ← X¹A' Electronic Transition of this compound
This longer wavelength system, with its origin at 25,488 cm⁻¹, exhibits extensive vibrational structure.[1]
| Parameter | Value | Unit |
| Electronic State Transition | ùA' ← X¹A' | - |
| Band Origin (ν₀₀) | 25,488 | cm⁻¹ |
| Wavelength (λ₀₀) | ~392.3 | nm |
| Vibrational Progressions | ||
| ν'₁ (N-S stretch) | 984 | cm⁻¹ |
| ν'₃ (S-F bend) | 315 | cm⁻¹ |
| Hot Bands | Involving up to 3 quanta of ν''₃ | - |
Table 2: The B¹A'' ← X¹A' Electronic Transition of this compound
The shorter wavelength system is characterized by a strong origin and a short progression in the N-S stretching frequency.[1]
| Parameter | Value | Unit |
| Electronic State Transition | B¹A'' ← X¹A' | - |
| Band Origin (ν₀₀) | 42,341 | cm⁻¹ |
| Wavelength (λ₀₀) | ~236.2 | nm |
| Vibrational Progression | ||
| ν'₁ (N-S stretch) | 1090 | cm⁻¹ |
Experimental Protocols
A detailed experimental protocol for obtaining the gas-phase electronic absorption spectrum of this compound is crucial for reproducible and accurate measurements. The following outlines a representative methodology based on common practices for high-resolution spectroscopy of reactive, gaseous inorganic compounds.
Synthesis of this compound
This compound is a colorless, pungent gas at room temperature.[2] It can be synthesized through various methods, with a common approach being the fluorination of tetrasulfur tetranitride (S₄N₄) using a suitable fluorinating agent like silver(II) fluoride (AgF₂). The product is then purified by vacuum distillation. Given its high reactivity and hygroscopicity, all manipulations should be carried out in a dry, inert atmosphere using a vacuum line.
Gas-Phase UV-Vis Spectroscopy
A high-resolution UV-Vis spectrophotometer is required to resolve the vibrational and rotational fine structure of the electronic transitions.
Instrumentation:
-
Spectrometer: A high-resolution grating or Fourier-transform UV-Vis spectrometer.
-
Light Source: A deuterium (B1214612) lamp for the UV region and a tungsten-halogen lamp for the visible region.
-
Gas Cell: A long-path-length (e.g., 1-10 meters) gas cell made of a material inert to this compound, such as stainless steel with appropriate window materials (e.g., quartz or MgF₂). The cell should be capable of being evacuated and holding a static pressure of the gas sample.
-
Detector: A photomultiplier tube (PMT) or a charge-coupled device (CCD) detector suitable for the UV-Vis range.
-
Vacuum Line: For sample handling and introduction into the gas cell.
Procedure:
-
Sample Preparation: The purified this compound gas is stored in a suitable container on the vacuum line.
-
Cell Preparation: The gas cell is thoroughly cleaned, dried, and evacuated to a high vacuum (e.g., < 10⁻⁵ torr).
-
Sample Introduction: A controlled pressure of this compound gas (typically in the range of a few torr) is introduced into the gas cell from the vacuum line. The pressure is monitored using a capacitance manometer.
-
Spectroscopic Measurement: The absorption spectrum is recorded over the desired wavelength range (e.g., 200-450 nm). The resolution of the spectrometer should be set to a high value (e.g., ≤ 0.1 cm⁻¹) to resolve the fine structure.
-
Data Processing: The raw data is converted to an absorbance spectrum. Wavelength calibration is performed using known spectral lines from a calibration source (e.g., a mercury lamp).
Mandatory Visualizations
Molecular Orbital Diagram of this compound
The electronic transitions observed in the absorption spectrum can be understood by examining the molecular orbitals of this compound. The following diagram illustrates the frontier molecular orbitals involved in the observed electronic transitions.
Caption: Frontier molecular orbitals of this compound and the electronic transitions.
Experimental Workflow for Gas-Phase UV-Vis Spectroscopy
The logical flow of the experimental procedure for obtaining the electronic absorption spectrum of this compound is depicted in the following diagram.
Caption: Workflow for obtaining the electronic absorption spectrum of this compound.
Potential Energy Diagram
The following diagram illustrates the potential energy surfaces of the ground and the two observed excited electronic states of this compound, showing the electronic transitions and the associated vibrational levels.
Caption: Potential energy diagram showing the electronic transitions in this compound.
References
oligomerization of thiazyl fluoride to (NSF)3
An In-depth Technical Guide to the Oligomerization of Thiazyl Fluoride (B91410) to Trithiazyl Trifluoride
This technical guide offers a comprehensive overview of the synthesis of trithiazyl trifluoride, (NSF)₃, through the spontaneous cyclic oligomerization of its precursor, thiazyl fluoride (NSF). This document is intended for researchers and professionals in chemistry and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights into this fundamental transformation in sulfur-nitrogen-fluorine chemistry.
Data Presentation
The quantitative data for the reactant, this compound, and the product, trithiazyl trifluoride, are summarized in the tables below for easy comparison.
Table 1: Physical Properties of this compound (NSF) and Trithiazyl Trifluoride ((NSF)₃)
| Property | This compound (NSF) | Trithiazyl Trifluoride ((NSF)₃) |
| Molecular Formula | NSF | N₃S₃F₃ |
| Molar Mass | 65.07 g·mol⁻¹[1] | 195.21 g·mol⁻¹ |
| Appearance | Colorless gas at room temperature[1] | Colorless crystals |
| Boiling Point | 0.4 °C[1] | 92.5 °C |
| Melting Point | -89 °C[1] | 74.2 °C |
Table 2: Spectroscopic and Structural Data of NSF and (NSF)₃
| Parameter | This compound (NSF) | Trithiazyl Trifluoride ((NSF)₃) |
| IR Absorption (gas) | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹[1] | Data not readily available in summarized format. |
| ¹⁹F NMR | δ: ~-211 ppm (vs. CFCl₃) | A single resonance, indicating the equivalence of all three fluorine atoms. |
| Bond Lengths | N–S: 1.448 Å, S–F: 1.646 Å[1] | S–N: 1.592 Å, S–F: 1.619 Å (gas-phase electron diffraction) |
| Bond Angles | ∠(FSN) not applicable, molecule is linear-like with fluorine attached to sulfur. | ∠(NSN) = 113.3°, ∠(SNS) = 123.5°, ∠(NSF) = 101.8° (gas-phase electron diffraction) |
| Molecular Structure | - | Puckered six-membered S₃N₃ ring with alternating S and N atoms in a chair conformation. All fluorine atoms are in axial positions.[1] |
Experimental Protocols
The synthesis of (NSF)₃ is a two-stage process: first, the preparation of the gaseous this compound (NSF) precursor, followed by its spontaneous trimerization and subsequent purification.
Part 1: Synthesis of this compound (NSF) Precursor
This protocol details the synthesis of NSF via the halogen exchange reaction of trithiazyl trichloride (B1173362) ((NSCl)₃) with silver(II) fluoride (AgF₂).
Materials and Apparatus:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus
-
Glass reaction vessel with a magnetic stirrer
-
Series of cold traps (for liquid nitrogen)
-
Inert gas supply (e.g., nitrogen)
-
Glovebox or inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus ensuring all glassware is rigorously dried to prevent hydrolysis. The setup should include the reaction vessel, a series of U-traps, and a connection to a high-vacuum pump.
-
Reactant Charging: Inside an inert atmosphere glovebox, charge the reaction vessel with freshly prepared or commercial trithiazyl trichloride and a stoichiometric excess of silver(II) fluoride.
-
Solvent Addition: Add anhydrous carbon tetrachloride to the vessel to form a slurry with the reactants.
-
Reaction Initiation: Attach the reaction vessel to the vacuum line. Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone). Begin vigorous stirring of the slurry.
-
Reaction Progression: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction can be monitored by observing color changes in the mixture.
-
Product Collection: this compound (NSF) is a volatile gas at room temperature. As it forms, it is carried out of the reaction vessel in a slow stream of inert gas (e.g., nitrogen). Collect the gaseous NSF by passing it through a series of cold traps cooled with liquid nitrogen (-196 °C).
-
Purification of NSF: The collected NSF can be purified directly on the vacuum line by fractional condensation. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF into a clean trap, leaving behind less volatile impurities.
Part 2: Oligomerization and Purification of Trithiazyl Trifluoride ((NSF)₃)
This compound spontaneously trimerizes to (NSF)₃ upon standing at room temperature.[2]
Materials and Apparatus:
-
Purified liquid/gaseous this compound (from Part 1)
-
Teflon-FEP or Teflon-PTFE reaction/storage vessel
-
Vacuum line with cold traps
Procedure:
-
Trimerization: Transfer the purified, condensed this compound from the cold trap into a pre-conditioned Teflon vessel. Allow the vessel to warm to room temperature. The oligomerization from the monomeric NSF to the cyclic trimer (NSF)₃ occurs spontaneously under these conditions.[2] The process can be monitored over time by spectroscopic methods (e.g., IR or NMR) if desired, although it is typically allowed to proceed to completion.
-
Purification of (NSF)₃: The resulting crude trithiazyl trifluoride can be purified by vacuum-fractionation.
-
Connect the Teflon vessel containing the crude (NSF)₃ to a clean vacuum line equipped with at least two U-traps.
-
Maintain the first trap at -45 °C (228 K) and the second trap at -196 °C (77 K).
-
Gently warm the vessel containing the crude product to volatilize the contents under dynamic vacuum.
-
Trithiazyl trifluoride, (NSF)₃, will be collected as a colorless solid in the first trap held at -45 °C, while any unreacted NSF monomer or more volatile byproducts will pass through and be collected in the second trap cooled by liquid nitrogen.
-
Safety Precautions:
-
This compound is a pungent, hygroscopic gas that reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood or using a vacuum line.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves resistant to corrosive materials.
-
Due to the reactivity of (NSF)₃ with glass, all manipulations and storage of the purified product should be conducted in apparatus fabricated from Teflon-PTFE or Teflon-FEP.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of (NSF)₃.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the cyclic trimerization of NSF to (NSF)₃.
References
Methodological & Application
Laboratory Synthesis of Thiazyl Fluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a key inorganic precursor for the synthesis of a variety of sulfur-nitrogen-fluorine compounds. It is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1][2] Its high reactivity and hygroscopic nature necessitate careful handling in a moisture-free environment. This document provides detailed protocols for two primary laboratory-scale synthesis methods for thiazyl fluoride, along with a comparison of the routes and essential characterization data.
Data Presentation
Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | NSF | [1] |
| Molar Mass | 65.07 g/mol | [1] |
| Boiling Point | 0.4 °C | [1] |
| Melting Point | -89 °C | [1] |
| Appearance | Colorless gas | [1] |
| Infrared (IR) Absorption ν(N≡S) | ~1372 cm⁻¹ | [3] |
| Infrared (IR) Absorption ν(S-F) | ~640 cm⁻¹ | [3] |
| ¹⁹F NMR (vs. CFCl₃) | ~-211 ppm | [3] |
| Mass Spectrometry (m/z) | 65 (M⁺) | [3] |
Comparison of Synthetic Routes
| Feature | Halogen Exchange from (NSCl)₃ | Fluorination of S₄N₄ |
| Starting Materials | Trithiazyl trichloride (B1173362) ((NSCl)₃), Silver(II) fluoride (AgF₂) | Tetrasulfur tetranitride (S₄N₄), Silver(II) fluoride (AgF₂) |
| Reaction Conditions | Low temperature (-20 to 0 °C) | Refluxing carbon tetrachloride (approx. 77 °C) |
| Advantages | Generally cleaner reaction with fewer side products. | Utilizes a more fundamental starting material in sulfur-nitrogen chemistry. |
| Disadvantages | (NSCl)₃ can be explosive and moisture-sensitive. | Known to produce numerous side-products, making purification more challenging.[1][2] |
| Typical Yield | Not explicitly stated, but generally considered a higher-yielding route. | Lower yields are expected due to side-product formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange of Trithiazyl Trichloride
This method is based on the fluorination of trithiazyl trichloride using silver(II) fluoride in an inert solvent.[3]
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
-
Dry ice/acetone or liquid nitrogen for cooling baths
Apparatus:
-
Standard vacuum line
-
Glass reaction vessel with a magnetic stirrer
-
Series of cold traps
-
Glovebox or inert atmosphere setup
Procedure:
-
Apparatus Setup: Assemble a vacuum line equipped with a reaction vessel and at least two cold traps. Ensure all glassware is rigorously dried to prevent hydrolysis of the reactants and product.[3]
-
Reactant Charging: In a dry, inert atmosphere (glovebox), charge the reaction vessel with trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of silver(II) fluoride (AgF₂).[3]
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the reaction vessel to form a slurry.[3]
-
Reaction Conditions: Cool the reaction vessel to approximately -20 °C to -30 °C using a dry ice/acetone slush bath and stir the mixture vigorously.[3]
-
Reaction Initiation: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C. The progress of the reaction can be monitored by a color change in the mixture.[3]
-
Product Collection: The gaseous this compound (NSF) product is carried out of the reaction vessel in a stream of inert gas and collected in the cold traps cooled with liquid nitrogen.[3]
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to selectively volatilize and re-condense the NSF, leaving behind less volatile impurities.[3]
Protocol 2: Synthesis of this compound via Fluorination of Tetrasulfur Tetranitride
This method involves the fluorination of a suspension of tetrasulfur tetranitride in an inert solvent. While this route is known to produce side products, it provides an alternative pathway to this compound.[1][2] The following protocol is adapted from analogous syntheses of related sulfur-nitrogen-fluorine compounds.[2]
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert gas (e.g., Nitrogen)
Apparatus:
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Gas outlet connected to a series of cold traps
-
Standard vacuum line for purification
Procedure:
-
Reactant Charging: In a fume hood, charge a dry reaction flask with tetrasulfur tetranitride (S₄N₄) and anhydrous carbon tetrachloride (CCl₄) under a nitrogen atmosphere.
-
Fluorinating Agent Addition: While stirring the suspension, add silver(II) fluoride (AgF₂). A molar ratio of AgF₂ to S₄N₄ of approximately 16:1 has been found to be optimal for the synthesis of the related compound, thiazyl trifluoride, and can be used as a starting point.[2]
-
Reaction: Heat the mixture to reflux (approximately 77 °C) with vigorous stirring for about 2-3 hours.[2]
-
Product Collection: The gaseous this compound, along with other volatile products, will pass through the reflux condenser. The gas stream should be directed through a series of cold traps cooled with liquid nitrogen to condense the products.
-
Purification: The crude condensed product is then purified by fractional distillation under vacuum to isolate the this compound from byproducts.[1]
Safety Precautions
-
This compound (NSF): NSF is a toxic and reactive gas. All manipulations should be performed in a well-ventilated fume hood or within a vacuum line system.[3] It is extremely hygroscopic and reacts violently with water.[2]
-
Trithiazyl Trichloride ((NSCl)₃): This reagent is moisture-sensitive and can be explosive. It should be handled with extreme care in a dry, inert atmosphere.[3]
-
Tetrasulfur Tetranitride (S₄N₄): S₄N₄ is a shock- and temperature-sensitive explosive, particularly above 100 °C.[4]
-
Silver(II) Fluoride (AgF₂): AgF₂ is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes and always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
General Precautions: Ensure all glassware is dry before use. Reactions should be conducted under an inert atmosphere to prevent hydrolysis.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound from trithiazyl trichloride.
Caption: Signaling pathway for the synthesis of this compound via halogen exchange.
References
Application Note: Purification of Thiazyl Fluoride by Vacuum Distillation
Introduction
Thiazyl fluoride (B91410) (NSF) is a highly reactive, colorless, and pungent gas at room temperature, condensing into a pale yellow liquid at 0.4 °C.[1] It serves as a crucial precursor in the synthesis of a variety of sulfur-nitrogen-fluorine compounds. Due to its extreme hygroscopicity and tendency to undergo trimerization at room temperature, obtaining high-purity NSF is essential for its use in research and development.[1] Synthesis of thiazyl fluoride, often through methods like the fluorination of tetrasulfur tetranitride (S₄N₄), can result in a mixture of products and unreacted starting materials.[1] Vacuum distillation, specifically through fractional condensation on a vacuum line, is an effective method for the purification of NSF.[2] This technique leverages the differences in the boiling points and vapor pressures of the components in the crude product mixture to isolate pure this compound.
This application note provides a detailed protocol for the purification of this compound using vacuum distillation. It is intended for researchers, scientists, and drug development professionals familiar with handling reactive and volatile inorganic compounds.
Quantitative Data Presentation
The physical properties of this compound are critical for designing an effective purification protocol. The low boiling point necessitates cryogenic temperatures for condensation, while the significant difference between its melting and boiling points allows for purification by fractional condensation.
| Property | Value | Units |
| Molar Mass | 65.07 | g·mol⁻¹ |
| Boiling Point | 0.4 | °C |
| Melting Point | -89 | °C |
| Appearance | Colorless gas / Pale yellow liquid | - |
Experimental Protocols
Safety Precautions:
-
This compound is a toxic and reactive gas. All manipulations should be carried out in a well-ventilated fume hood or a glovebox with an inert atmosphere.
-
A standard vacuum line apparatus with appropriate cold traps is required. All glassware must be thoroughly dried to prevent hydrolysis of NSF.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Liquid nitrogen should be handled with care, using appropriate cryogenic gloves and ensuring adequate ventilation.
Apparatus Setup:
A standard vacuum line equipped with a reaction vessel (or a flask containing the crude NSF), a series of at least three cold traps, a pressure gauge, and a high-vacuum pump is required. The cold traps are essential for the fractional condensation process.
Protocol for Purification of this compound by Vacuum Distillation (Fractional Condensation):
-
Preparation of the Vacuum Line:
-
Assemble the vacuum line as shown in the workflow diagram. Ensure all joints are properly sealed with high-vacuum grease.
-
Thoroughly evacuate the entire system to a pressure of at least 10⁻³ torr.
-
Flame-dry all glassware under vacuum to remove any adsorbed water.
-
-
Initial Collection of Crude Product:
-
The crude this compound, synthesized in a preceding reaction, is typically a mixture of NSF and other volatile byproducts.
-
Place a liquid nitrogen bath (-196 °C) around the first cold trap (Trap 1) on the vacuum line.
-
Slowly open the valve from the reaction vessel containing the crude product to the vacuum line. The volatile components, including NSF, will be carried into the vacuum system and condense in Trap 1.
-
-
Fractional Condensation:
-
Once the transfer of the crude product is complete, isolate the reaction vessel from the vacuum line.
-
Remove the liquid nitrogen bath from Trap 1 and replace it with a cooling bath at approximately -78 °C (dry ice/acetone slush). This will allow the more volatile NSF to pass as a gas while retaining less volatile impurities in Trap 1.
-
Place a liquid nitrogen bath (-196 °C) around the second cold trap (Trap 2). The NSF gas will condense in Trap 2.
-
To further purify the NSF, the process can be repeated. Remove the cooling bath from Trap 1 and the liquid nitrogen from Trap 2.
-
Place a cooling bath at approximately -95 °C to -100 °C (using a slush bath of a suitable organic solvent and liquid nitrogen) around Trap 2. This will keep the NSF condensed while allowing even more volatile impurities (if any) to be pumped away.
-
Place a liquid nitrogen bath (-196 °C) around the third cold trap (Trap 3).
-
Slowly warm Trap 2 to allow the NSF to vaporize and re-condense in Trap 3. This step carefully separates NSF from any remaining less volatile impurities.
-
-
Product Recovery:
-
The purified this compound is collected in the final cold trap (Trap 3).
-
The trap can be isolated from the vacuum line and stored at low temperatures or the NSF can be transferred as a gas to a pre-evacuated storage vessel.
-
-
Characterization:
-
The purity of the collected this compound can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry.
-
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Logical relationships in the vacuum distillation of this compound.
References
Application Notes and Protocols for the Handling and Storage of Gaseous Thiazyl Fluoride (NSF)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thiazyl fluoride (B91410) (NSF) is a toxic, reactive, and corrosive gas. All handling and experimental procedures must be conducted by trained personnel in a well-ventilated laboratory, inside a certified fume hood, and with appropriate personal protective equipment. This document is intended for informational purposes only and does not supersede institutional safety protocols.
Introduction
Thiazyl fluoride (NSF) is a colorless, pungent gas at room temperature and a pale yellow liquid below its boiling point of 0.4 °C.[1][2] It serves as a valuable precursor in the synthesis of various sulfur-nitrogen-fluorine compounds.[1][2] However, its high reactivity, toxicity, and extreme hygroscopicity necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of experimental results.[1][2] This document provides detailed application notes and protocols for the safe handling and storage of gaseous this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | NSF |
| Molar Mass | 65.07 g/mol |
| Appearance | Colorless gas |
| Boiling Point | 0.4 °C |
| Melting Point | -89 °C |
| Reactivity | Reacts violently with water to produce sulfur dioxide (SO₂), hydrogen fluoride (HF), and ammonia (B1221849) (NH₃).[2] Undergoes cyclic trimerization at room temperature to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine.[2] |
Hazards and Toxicity
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in Table 2.
| Hazard | Description |
| Toxicity | Toxic and reactive gas.[3] Inhalation can be fatal. |
| Corrosivity | Corrosive, particularly in the presence of moisture due to the formation of hydrofluoric acid (HF). Attacks glass, ceramics, and some metals.[4] |
| Reactivity | Highly reactive and moisture-sensitive. Reacts violently with water.[2] |
| Explosion Hazard | Precursors like trithiazyl trichloride (B1173362) can be explosive.[3] Long-term storage of analogous corrosive gases in incompatible cylinders can lead to pressure buildup and rupture.[4][5][6] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when working with this compound. A comprehensive list is provided in Table 3.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles and a face shield are required.[6] |
| Hand Protection | Double gloving with disposable neoprene gloves over reusable butyl rubber gloves is recommended. Nitrile gloves are not suitable.[4] |
| Body Protection | A lab coat and a chemical-resistant apron must be worn.[4] |
| Respiratory Protection | All manipulations must be performed in a certified fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary. |
Handling and Storage Protocols
-
Ventilation: All work with gaseous this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Inert Atmosphere: Due to its high reactivity with water, NSF must be handled under anhydrous conditions, preferably in a glovebox or using a vacuum line.[3]
-
Material Compatibility: Use equipment and containers made of materials resistant to both NSF and its hydrolysis product, HF. Suitable materials include stainless steel, Monel, and fluoropolymers like PTFE (Teflon) and PFA.[7] Avoid glass, ceramics, and unprotected metals.[4]
A common method for the synthesis of this compound involves the fluorination of tetrasulfur tetranitride.[2] The gaseous NSF product is typically collected and purified using a vacuum line apparatus.
Experimental Protocol: Collection of Gaseous this compound
-
Apparatus Setup: Assemble a vacuum line equipped with a reaction vessel and a series of cold traps cooled with liquid nitrogen.[3] Ensure all glassware is thoroughly dried and leak-tested.
-
Product Collection: As the NSF gas is produced, it is carried by a stream of inert gas (e.g., nitrogen or argon) through the vacuum line and condensed in the liquid nitrogen-cooled traps.[3]
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to selectively volatilize and re-condense the NSF, leaving behind less volatile impurities.[3]
Proper storage is critical to maintain the purity of NSF and to prevent hazardous situations.
-
Storage Containers: Gaseous this compound should be stored in cylinders made of stainless steel or special alloys like Monel.[7] For smaller quantities, lecture bottles made of these materials are suitable. The use of carbon steel cylinders is not recommended due to the risk of corrosion and hydrogen gas buildup over time, which can lead to cylinder rupture.[5]
-
Storage Conditions: Store cylinders in a cool, dry, well-ventilated area, away from heat, sunlight, and incompatible materials.[4] Cylinders should be secured in an upright position.
-
Storage Duration: Due to the potential for slow decomposition and reaction with container materials, long-term storage of this compound is not advised. Based on guidelines for anhydrous hydrogen fluoride, a maximum storage period of two years is recommended.[5][6] Cylinders should be dated upon receipt and disposal should be planned accordingly.
-
Pressure Monitoring: For long-term storage, it is advisable to periodically check the cylinder pressure for any unexpected increases that might indicate decomposition or reaction with the cylinder material.[4]
Experimental Workflow and Diagrams
The following diagrams, created using the DOT language, illustrate key workflows for handling gaseous this compound.
Caption: Experimental workflow for the synthesis, collection, storage, and usage of gaseous this compound.
Caption: Decision tree for emergency procedures in the event of a this compound gas release.
Emergency Procedures
In the event of an accidental release of this compound, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Apply a calcium gluconate gel to the affected area. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Spills: In case of a small spill within a fume hood, use a spill kit containing an absorbent material specified for HF, such as sodium carbonate (soda ash) or calcium carbonate.[6] Do not use silica-based absorbents like sand or kitty litter, as they can react to form toxic silicon tetrafluoride gas.[6] For large spills, evacuate the laboratory, close the doors, and contact emergency services.[6]
Conclusion
Gaseous this compound is a valuable reagent with significant hazards. Strict adherence to the handling and storage protocols outlined in this document is essential for the safety of all laboratory personnel. Researchers, scientists, and drug development professionals should ensure they have a thorough understanding of these procedures and have the necessary safety equipment and emergency response plans in place before working with this compound.
References
- 1. justrite.com [justrite.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. Fact Sheet: Anhydrous Hydrogen Fluoride Gas | PennEHRS [ehrs.upenn.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
Thiazyl Fluoride as a Precursor for Nitrogen Trifluoride (NSF₃) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) and its derivative, thiazyl trifluoride (NSF₃), are important reagents and building blocks in sulfur-nitrogen-fluorine chemistry. NSF₃, a stable and colorless gas, has garnered significant interest as a key precursor for the synthesis of various sulfur-nitrogen-fluorine compounds.[1][2] Notably, it is being explored as a potential eco-friendly alternative to sulfur hexafluoride (SF₆), a potent greenhouse gas, due to its high dielectric strength and lower global warming potential.[3] Furthermore, NSF₃ serves as a valuable hub in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry concept that enables the rapid and efficient assembly of complex molecules.[4]
This document provides detailed application notes and experimental protocols for the synthesis of thiazyl trifluoride using thiazyl fluoride or its precursors. Three primary synthetic methodologies are presented, catering to different laboratory scales and safety considerations. All quantitative data are summarized for easy comparison, and experimental workflows are visualized using diagrams.
Data Presentation
Physical and Spectroscopic Properties of this compound (NSF) and Thiazyl Trifluoride (NSF₃)
| Property | This compound (NSF) | Thiazyl Trifluoride (NSF₃) |
| Molecular Formula | NSF | NSF₃ |
| Molar Mass | 65.07 g/mol [5] | 103.06 g/mol [6] |
| Appearance | Colorless gas[5] | Colorless gas[6] |
| Boiling Point | 0.4 °C[5] | -27.1 °C[6] |
| Melting Point | -89 °C[5] | -72.6 °C[6] |
| Infrared (IR) Absorption | ν(N≡S): ~1372 cm⁻¹, ν(S-F): ~640 cm⁻¹[7] | - |
| ¹⁹F NMR (vs. CFCl₃) | δ: ~-211 ppm | δ: ~76 ppm (triplet, ²J(¹⁹F-¹⁴N) = 25.3 Hz)[8] |
| Mass Spectrometry (m/z) | 65 (M⁺) | 102.8 [M]⁻, 83.9 [NSF₂]⁺, 65 [NSF]⁺, 46.8 [NS]⁺, 88.9 [SF₃]⁺, 69.9 [SF₂]⁺, 32 [S]⁺[3] |
Comparison of Synthetic Routes to Thiazyl Trifluoride (NSF₃)
| Synthetic Route | Precursor | Reagent | Solvent | Yield | Purity | Key Features |
| Direct Fluorination | This compound (NSF) | Silver(II) Fluoride (AgF₂) | CCl₄ | - | - | Fundamental transformation; requires handling of gaseous NSF. |
| In Situ Generation and Fluorination | Tetrasulfur Tetranitride (S₄N₄) | Silver(II) Fluoride (AgF₂) | CCl₄ | ~25% (overall)[3] | >90%[3] | Two-step, one-pot procedure; avoids isolation of NSF.[3] |
| Ex Situ Generation | F₅BzN=SCl₂ | Silver(II) Fluoride (AgF₂) | Acetonitrile | >99% (NMR yield)[8] | High | Modern, safe, and high-yield method using a two-chamber reactor.[8] |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood or with appropriate local exhaust ventilation. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. This compound and its precursors are toxic and moisture-sensitive. Silver(II) fluoride is a strong oxidizing agent and should be handled with care.[4]
Protocol 1: Synthesis of NSF₃ via In Situ Generation and Fluorination of this compound from Tetrasulfur Tetranitride (S₄N₄)
This protocol describes a two-step synthesis where tetrasulfur tetranitride is first synthesized and then fluorinated in the same pot to produce thiazyl trifluoride.[3]
Materials:
-
Sulfur monochloride (S₂Cl₂)
-
Ammonia (B1221849) (NH₃)
-
Silver(II) Fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dioxane, dry
-
Benzene
-
Potassium permanganate (B83412) solution
-
Anhydrous calcium chloride
Procedure:
Step 1: Synthesis of Tetrasulfur Tetranitride (S₄N₄)
-
In an ice bath, react sulfur monochloride with ammonia to synthesize tetrasulfur tetranitride.
-
Isolate the crude S₄N₄ precipitate and wash it with pure water with stirring for approximately 3 hours.
-
Purify the S₄N₄ by Soxhlet extraction with dry dioxane, followed by recrystallization from benzene.
Step 2: Synthesis of Thiazyl Trifluoride (NSF₃)
-
In a reactor equipped with a reflux condenser, add the purified S₄N₄ (3 mmol) and anhydrous CCl₄ (30 mL).
-
Heat the mixture to a stable reflux (approximately 78 °C) under stirring.
-
Quickly add AgF₂ (48 mmol) to the refluxing mixture.
-
Maintain the reaction at 78 °C for 2 hours.
-
The gaseous product is passed through a potassium permanganate solution and a tube containing anhydrous calcium chloride for drying.
-
The purified NSF₃ gas is then condensed in a cold trap.
-
Further purification can be achieved by multistage condensation to remove impurities like SF₆, CCl₃F, and SO₂.[3]
Caption: Workflow for NSF₃ synthesis from S₂Cl₂ and NH₃.
Protocol 2: Ex Situ Generation of NSF₃ in a Two-Chamber Reactor
This modern and safer protocol generates NSF₃ gas from a stable precursor in one chamber, which then diffuses into a second chamber for reaction. This method avoids the handling of explosive S₄N₄ and gaseous NSF.[8]
Materials:
-
Pentafluorobenzamide (F₅BzNH₂)
-
Trichloroisocyanuric acid (TCICA)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Silver(II) Fluoride (AgF₂)
-
Acetonitrile (MeCN), anhydrous
Procedure:
Step 1: Preparation of the Gas Precursor Solution (F₅BzN=SCl₂)
-
In a reaction vessel, combine pentafluorobenzamide, trichloroisocyanuric acid as a chlorinating agent, and a catalytic amount of tetrabutylammonium bromide in anhydrous acetonitrile.
-
Stir the reaction at 40 °C for 3-4 hours or at room temperature overnight.
-
Filter off the solid cyanuric acid to obtain a sufficiently pure solution of the F₅BzN=SCl₂ precursor in acetonitrile.
Step 2: Ex Situ Generation and Utilization of NSF₃
-
Set up a two-chamber glass reactor.
-
In Chamber A (gas generation chamber), place AgF₂ (4.0 equivalents).
-
Filter the prepared F₅BzN=SCl₂ solution into Chamber A. The NSF₃ gas will evolve at room temperature over a few hours.
-
The generated NSF₃ gas diffuses into Chamber B (reaction chamber), which contains the substrate for further reaction (e.g., for SuFEx chemistry).
Caption: Workflow for the two-chamber ex situ generation of NSF₃.
Protocol 3: Direct Fluorination of this compound (NSF)
This protocol outlines the fundamental conversion of this compound to thiazyl trifluoride. This compound can be synthesized from the fluorination of trithiazyl trichloride (B1173362) ((NSCl)₃) with AgF₂.
Materials:
-
This compound (NSF) gas
-
Silver(II) Fluoride (AgF₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Vacuum line apparatus
-
Cold traps (liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus with a reaction vessel and a series of cold traps. Ensure all glassware is rigorously dried.
-
Reactant Charging: In an inert atmosphere, charge the reaction vessel with a stoichiometric excess of AgF₂.
-
Solvent Addition: Add anhydrous CCl₄ to create a slurry.
-
Introduction of NSF: Connect a source of gaseous NSF to the reaction vessel. The NSF gas is passed through the stirred AgF₂ slurry.
-
Reaction: The reaction proceeds to convert NSF to NSF₃. The overall reaction is: NSF + 2 AgF₂ → NSF₃ + 2 AgF.[6]
-
Product Collection: The product, NSF₃, is a volatile gas and is collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected NSF₃ can be purified by fractional condensation on the vacuum line to remove any unreacted NSF or other volatile impurities.
Caption: Workflow for the direct fluorination of NSF to NSF₃.
References
- 1. This compound ((SN)F) | FNS | CID 140430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 7. This compound [webbook.nist.gov]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Thiazyl Trifluoride as a Versatile Hub in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry platform for the rapid and reliable construction of complex molecules.[1][2][3] While initially centered around sulfonyl fluorides (R-SO₂F) and fluorosulfates (R-OSO₂F), the scope of SuFExable hubs has expanded.[2] This document provides detailed application notes and protocols for the use of thiazyl trifluoride (NSF₃) , a highly versatile gaseous SuFEx hub.[1][4][5]
It is important to distinguish between thiazyl fluoride (NSF) and thiazyl trifluoride (NSF₃). While NSF is a known sulfur-nitrogen-fluorine compound, it is the trifluorinated analogue, NSF₃, that serves as a key player in the SuFEx reactions detailed below.[2][6] NSF₃ acts as a "gaseous SuFEx hub," enabling the synthesis of mono-, symmetrically di-, and unsymmetrically di-substituted fluorothiazynes with high efficiency and selectivity.[1][5][7] These thiazynes represent a new class of sulfur(VI)-containing motifs with potential applications in drug discovery and materials science.[8]
Principle of Thiazyl Trifluoride in SuFEx Chemistry
The core of this chemistry lies in the controlled, stepwise substitution of the fluoride atoms on the sulfur center of NSF₃ with various nucleophiles.[1][4] NSF₃ gas is generated ex situ from stable, commercially available precursors and introduced into a reaction chamber containing the desired nucleophile.[1][7] The high reactivity of the S-F bonds in NSF₃, coupled with the stability of the resulting S-N and S-O bonds, drives the reaction towards the formation of substituted thiazynes.[1] The reaction can be modulated to achieve either mono- or di-substitution by careful selection of reagents and reaction conditions.[1][7]
Data Presentation
Table 1: Synthesis of Monosubstituted Thiazynes via NSF₃ SuFEx Reaction with Various Nucleophiles[1][4]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Nitrophenol | 4-Nitrophenyl aminothiazyne difluoride | 98 |
| 2 | 4-Fluorophenol | 4-Fluorophenyl aminothiazyne difluoride | 95 |
| 3 | 4-(Trifluoromethyl)phenol | 4-(Trifluoromethyl)phenyl aminothiazyne difluoride | 92 |
| 4 | 2,4-Dinitrophenol | 2,4-Dinitrophenyl aminothiazyne difluoride | 85 |
| 5 | Morpholine | 4-(Difluoro(thionitrosyl)amino)morpholine | 96 |
| 6 | Piperidine | 1-(Difluoro(thionitrosyl)amino)piperidine | 94 |
| 7 | Pyrrolidine | 1-(Difluoro(thionitrosyl)amino)pyrrolidine | 91 |
| 8 | Indazole | 1-(Difluoro(thionitrosyl)amino)indazole | 88 |
Table 2: Synthesis of Symmetrically Disubstituted Thiazynes[1][7][9]
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxyphenol | Bis(4-methoxyphenyl) aminothiazyne fluoride | 91 |
| 2 | Phenol | Diphenyl aminothiazyne fluoride | 88 |
| 3 | 4-tert-Butylphenol | Bis(4-tert-butylphenyl) aminothiazyne fluoride | 85 |
| 4 | Morpholine | 4,4'-(Fluorosulfanetriyl)dimorpholine | 94 |
| 5 | Indazole | 1,1'-(Fluorosulfanetriyl)diindazole | 82 |
Experimental Protocols
Protocol 1: Ex situ Generation of Thiazyl Trifluoride (NSF₃) Gas
This protocol describes the generation of NSF₃ gas in a two-chamber reactor system from a commercially available precursor.[1][7]
Materials:
-
Silver(II) fluoride (AgF₂)
-
Pentafluorobenzyl iminosulfur dichloride (F₅BzN=SCl₂)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Two-chamber reactor
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge Chamber A of the two-chamber reactor with AgF₂ (4.0 equivalents).
-
Add anhydrous MeCN to Chamber A.
-
Prepare a 0.25 M solution of F₅BzN=SCl₂ (1.0 equivalent) in anhydrous MeCN.
-
Slowly add the F₅BzN=SCl₂ solution to Chamber A at room temperature.
-
The NSF₃ gas will evolve from Chamber A and diffuse into Chamber B.
Protocol 2: Synthesis of Monosubstituted Thiazynes
This protocol details the reaction of ex situ generated NSF₃ with a nucleophile in the presence of a base.[1][4]
Materials:
-
Ex situ generated NSF₃ gas (from Protocol 1)
-
Substrate (phenol, amine, or azole; 1.0 equivalent)
-
Triethylamine (Et₃N; 1.05 equivalents)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In Chamber B of the two-chamber reactor, dissolve the substrate (1.0 equivalent) and Et₃N (1.05 equivalents) in anhydrous MeCN.
-
Connect Chamber B to Chamber A where NSF₃ is being generated.
-
Allow the NSF₃ gas to diffuse from Chamber A to Chamber B and react with the nucleophile solution.
-
Maintain the reaction at room temperature and protect it from light.
-
Monitor the reaction progress by ¹⁹F NMR.
-
Upon completion, the product can be isolated using standard purification techniques.
Protocol 3: Synthesis of Symmetrically Disubstituted Thiazynes
This protocol describes the synthesis of symmetrically disubstituted thiazynes using a different base to promote the second substitution.[1][7][9]
Materials:
-
Ex situ generated NSF₃ gas (from Protocol 1)
-
Substrate (phenol, amine, or azole; 1.0 equivalent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU; 1.05 equivalents)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In Chamber B of the two-chamber reactor, dissolve the substrate (1.0 equivalent) and DBU (1.05 equivalents) in anhydrous MeCN.
-
Connect Chamber B to Chamber A where NSF₃ is being generated.
-
Allow the NSF₃ gas to diffuse and react with the solution in Chamber B.
-
Maintain the reaction at room temperature and protect it from light.
-
The use of DBU facilitates the exchange of two fluoride atoms.[1]
-
Isolate and purify the product using standard methods.
Protocol 4: Synthesis of Unsymmetrically Disubstituted Thiazynes
This protocol outlines a two-step process for creating unsymmetrically disubstituted thiazynes.[1][4]
Step 1: Synthesis of Monosubstituted Thiazyne
-
Follow Protocol 2 to synthesize and isolate a monosubstituted thiazyne.
Step 2: Second SuFEx Reaction Materials:
-
Isolated monosubstituted thiazyne (1.0 equivalent)
-
Second, different nucleophile (1.0 equivalent)
-
Sodium hydride (NaH; 1.05 equivalents) or DBU (1.05 equivalents) depending on the nucleophile
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Dissolve the isolated monosubstituted thiazyne in anhydrous MeCN.
-
Add the second nucleophile and the appropriate base (NaH for phenols, DBU for others).[1]
-
Stir the reaction at room temperature or elevate the temperature (e.g., 80 °C for some phenols) as required.[1]
-
Monitor the reaction by an appropriate analytical method (e.g., NMR, LC-MS).
-
Upon completion, quench the reaction carefully and proceed with workup and purification.
Mandatory Visualization
Caption: Experimental workflow for the ex situ generation of NSF₃ and subsequent SuFEx reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Ex situ Generation of Thiazyl Trifluoride (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wikiwand.com [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
Safety Precautions for Working with Thiazyl Fluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazyl fluoride (B91410) (NSF) is a colorless, pungent, and highly reactive gas at room temperature. It serves as an important precursor in the synthesis of various sulfur-nitrogen-fluorine compounds. However, its extreme hygroscopicity and the hazardous nature of its hydrolysis products necessitate stringent safety protocols. This document provides detailed application notes and protocols for the safe handling, use, and disposal of thiazyl fluoride in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, the safety precautions outlined herein are based on its known chemical properties, reactivity, and by analogy to similar hazardous substances such as thionyl fluoride and hydrogen fluoride.
Hazard Identification and Classification
-
Acute Toxicity (Fatal if inhaled, in contact with skin, or if swallowed): Based on analogy with similar compounds like thionyl fluoride.[1][2]
-
Causes severe skin burns and eye damage: Due to its violent reaction with water to form hydrofluoric acid.[3]
-
Reacts violently with water: Releases toxic and corrosive gases.[3]
Key Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | NSF | [3] |
| Molar Mass | 65.07 g/mol | [3] |
| Appearance | Colorless, pungent gas | [3] |
| Boiling Point | 0.4 °C | [3] |
| Melting Point | -89 °C | [3] |
| Reactivity | Extremely hygroscopic; reacts violently with water. | [3] |
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls
All work involving this compound must be conducted in a designated area with appropriate engineering controls to minimize exposure.
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all manipulations.[4][5]
-
Glove Box: For procedures requiring an inert atmosphere, a glove box is recommended.[4]
-
Gas Cabinets: Pressurized cylinders of this compound should be stored in a ventilated gas cabinet.[6]
-
Emergency Showers and Eyewash Stations: Must be readily accessible in the immediate work area.[5][7]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required at all times when working with this compound.
| PPE Category | Specification | Rationale | Reference |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and gas exposure. | [7] |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Viton®, Butyl rubber). A double-gloving approach with an inner nitrile glove is recommended. | Provides protection against skin contact with the gas and its corrosive byproducts. | [8] |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, long pants, and closed-toe shoes. | Protects skin from accidental contact. | [9] |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be available for emergency situations. | Protects against inhalation of the toxic gas. | [10] |
Experimental Protocols
General Handling and Storage of this compound Cylinders
This compound is typically supplied in compressed gas cylinders.
-
Cylinder Inspection: Upon receipt, inspect the cylinder for any signs of damage or leaks.
-
Securing Cylinders: Cylinders must be securely strapped or chained to a stable structure, such as a wall or a workbench, at all times.[6][9]
-
Transportation: Use a cylinder cart for transporting gas cylinders; never roll or drag them.[9]
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials, particularly water and moisture.[1] The storage area should be clearly marked with the appropriate hazard signs.
Protocol for Setting Up a Reaction with this compound Gas
This protocol outlines the general steps for safely using this compound gas from a cylinder in a laboratory reaction.
-
System Preparation:
-
Assemble all glassware and ensure it is completely dry by oven-drying or flame-drying under vacuum.
-
The reaction setup should be contained within a fume hood.
-
Use gas-tight connections and tubing compatible with corrosive gases (e.g., stainless steel, PFA).
-
-
Inert Atmosphere:
-
Purge the entire system with a dry, inert gas (e.g., nitrogen or argon) to remove any traces of air and moisture.
-
-
Cylinder Connection:
-
Ensure the cylinder is securely clamped in the fume hood.
-
Use a regulator suitable for corrosive gases.
-
Connect the regulator to the reaction system using appropriate tubing.
-
-
Leak Testing:
-
Before introducing this compound, perform a leak test on the entire system using the inert gas.
-
-
Introducing this compound:
-
Slowly open the main cylinder valve, followed by the regulator valve, to introduce the gas into the reaction vessel at a controlled rate.
-
Monitor the reaction parameters (temperature, pressure) closely.
-
-
Reaction Quenching and Work-up:
-
Upon completion, close the cylinder valve and purge the system with an inert gas to remove any residual this compound.
-
The inert gas stream should be passed through a scrubbing system containing a suitable neutralizing agent (e.g., a solution of sodium hydroxide (B78521) or calcium hydroxide).
-
Carefully and slowly quench the reaction mixture using an appropriate non-aqueous solvent before any aqueous work-up.
-
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. SOP: Hazardous and Highly Toxic Gases | PennEHRS [ehrs.upenn.edu]
- 5. How to Prevent industrial Corrosive Gases from Causing Damage [gasdetection.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. actenviro.com [actenviro.com]
- 9. sc.edu [sc.edu]
- 10. research.arizona.edu [research.arizona.edu]
Application Notes and Protocols: Thiazyl Fluoride (NSF) as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazyl fluoride (B91410) (NSF) is a reactive, gaseous inorganic compound that serves as a versatile ligand in coordination chemistry. Its ability to coordinate to metal centers, typically through the nitrogen atom, allows for the synthesis of novel coordination complexes with interesting structural and electronic properties. This document provides detailed application notes and protocols for the synthesis and characterization of representative thiazyl fluoride complexes of rhenium, cobalt, and nickel. While the direct application of these specific complexes in drug development has not been extensively reported, the unique properties of fluorinated ligands are of significant interest in medicinal chemistry for their potential to modulate pharmacokinetic and pharmacodynamic properties of metal-based therapeutics.
I. Pentacarbonyl(this compound)rhenium(I) Hexafluoroarsenate (B1215188), [Re(CO)₅NSF][AsF₆]
Application Notes
The [Re(CO)₅NSF]⁺ cation is an interesting example of a this compound ligand coordinated to a transition metal in a classic organometallic framework. The coordination of the NSF ligand to the robust [Re(CO)₅]⁺ fragment is expected to influence the electronic properties of the metal center. The study of such complexes is valuable for understanding the fundamental coordination chemistry of NSF and for exploring the reactivity of the coordinated ligand. The presence of the fluorine atom offers a handle for potential ¹⁹F NMR spectroscopic studies.
Proposed Synthesis Protocol
This protocol is based on the general synthesis of related rhenium carbonyl cations.
Materials:
-
[Re(CO)₅Cl] (Pentacarbonylchlororhenium(I))
-
AgAsF₆ (Silver hexafluoroarsenate)
-
This compound (NSF) gas
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous hexane (B92381)
-
Schlenk line and glassware
-
Low-temperature reaction vessel
Safety Precautions:
-
This compound is a toxic and reactive gas. All manipulations should be performed in a well-ventilated fume hood or using a vacuum line.
-
Rhenium carbonyls are toxic. Handle with appropriate personal protective equipment (PPE).
-
Silver hexafluoroarsenate is corrosive and moisture-sensitive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Procedure:
-
Preparation of the [Re(CO)₅]⁺ precursor: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Re(CO)₅Cl] in anhydrous CH₂Cl₂.
-
Add a stoichiometric amount of AgAsF₆ to the solution. The reaction mixture should be stirred at room temperature for 2-4 hours. The precipitation of AgCl indicates the formation of the [Re(CO)₅]⁺[AsF₆]⁻ salt.
-
Filter the solution under inert atmosphere to remove the AgCl precipitate. The filtrate contains the [Re(CO)₅(solvent)]⁺[AsF₆]⁻ complex.
-
Ligand Substitution Reaction: Cool the filtrate to -78 °C using a dry ice/acetone bath.
-
Slowly bubble a stream of gaseous this compound (NSF) through the cold solution with vigorous stirring. The reaction progress can be monitored by IR spectroscopy by observing the changes in the carbonyl stretching frequencies.
-
After the reaction is complete (typically 1-2 hours), stop the flow of NSF gas and slowly warm the reaction mixture to room temperature.
-
Isolation of the Product: Remove the solvent under vacuum to yield a solid residue.
-
Wash the solid product with anhydrous hexane to remove any unreacted starting materials or byproducts.
-
Dry the final product, [Re(CO)₅NSF][AsF₆], under vacuum.
Characterization Data
| Property | Expected Data / Technique |
| Appearance | Colorless to pale yellow solid |
| Infrared (IR) Spectroscopy | ν(CO) bands in the range of 2000-2150 cm⁻¹, shifted to higher wavenumbers compared to the neutral precursor due to the positive charge. ν(N≡S) and ν(S-F) bands characteristic of the coordinated NSF ligand. |
| ¹⁹F NMR Spectroscopy | A resonance for the fluorine atom of the coordinated NSF ligand, likely shifted from that of free NSF. A resonance for the [AsF₆]⁻ counter-ion. |
| Single-Crystal X-ray Diffraction | Would provide definitive structural information, including Re-N, N-S, and S-F bond lengths and angles, confirming the N-coordination of the NSF ligand. |
Experimental Workflow for the Synthesis of [Re(CO)₅NSF][AsF₆]
Caption: Proposed workflow for the synthesis of [Re(CO)₅NSF][AsF₆].
II. Hexakis(this compound)cobalt(II) and Hexakis(this compound)nickel(II) Hexafluoroarsenate, [M(NSF)₆][AsF₆]₂ (M = Co, Ni)
Application Notes
The [M(NSF)₆]²⁺ (M = Co, Ni) complexes are rare examples of homoleptic coordination compounds where the sole ligand is the neutral this compound molecule.[1] These complexes are valuable for studying the coordination properties of NSF in a highly symmetric environment. The synthesis of these compounds demonstrates the ability of NSF to stabilize divalent transition metal ions. Their structural characterization provides fundamental data on M-N bond distances for NSF complexes.
Proposed Synthesis Protocol
This protocol is based on the reported synthesis of related hexacoordinate complexes in liquid sulfur dioxide.
Materials:
-
CoCl₂ (Anhydrous Cobalt(II) chloride) or NiF₂ (Nickel(II) fluoride)
-
AgAsF₆ (Silver hexafluoroarsenate)
-
This compound (NSF) gas
-
Liquid sulfur dioxide (SO₂)
-
Anhydrous hexane
-
Reaction vessel suitable for low-temperature and pressure reactions
-
Vacuum line
Safety Precautions:
-
This compound is a toxic and reactive gas.
-
Liquid sulfur dioxide is a corrosive and toxic liquefied gas. Work in a well-ventilated fume hood and use appropriate cryogenic gloves and face shield.
-
Arsenic-containing compounds are highly toxic.
-
Handle all reagents and products under an inert atmosphere.
Procedure:
-
Preparation of the Metal Hexafluoroarsenate: In a flame-dried, two-chamber reaction vessel, place the anhydrous metal salt (CoCl₂ or NiF₂) and a stoichiometric amount of AgAsF₆ in one chamber.
-
Condense a known amount of liquid SO₂ into this chamber at -196 °C (liquid nitrogen).
-
Slowly warm the vessel to allow the SO₂ to melt and the reaction to proceed. The formation of the soluble metal hexafluoroarsenate and the precipitation of AgCl (in the case of CoCl₂) will occur.
-
Ligand Addition: In the second chamber of the reaction vessel, condense a stoichiometric excess of this compound (NSF) gas at -196 °C.
-
Carefully transfer the metal hexafluoroarsenate solution in SO₂ from the first chamber to the second chamber containing the condensed NSF. This can be achieved by cooling the second chamber and gently warming the first.
-
Allow the reaction mixture to slowly warm to a temperature where SO₂ is liquid but the vapor pressure is manageable (e.g., -40 °C to -20 °C).
-
Stir the reaction mixture for several hours until the formation of a crystalline precipitate is observed.
-
Isolation of the Product: Carefully decant or filter the supernatant SO₂ solution.
-
Wash the crystalline product with fresh, cold liquid SO₂ and then with anhydrous hexane.
-
Remove all volatile components under vacuum to yield the final product, [M(NSF)₆][AsF₆]₂.
Characterization Data
The crystal structure of [Ni(NSF)₆][AsF₆]₂ has been reported, and it is isostructural with the cobalt analogue.
Table 1: Crystallographic Data for [Ni(NSF)₆][AsF₆]₂
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.345(3) |
| b (Å) | 16.389(4) |
| c (Å) | 12.754(3) |
| β (°) | 91.43(2) |
| V (ų) | 2160.9 |
| Z | 4 |
Table 2: Selected Bond Lengths and Angles for [Ni(NSF)₆]²⁺ Cation (Data is limited in the available literature)
| Bond/Angle | Value Range (Å or °) |
| Ni-N | Data not available |
| N-S | Data not available |
| S-F | Data not available |
| N-Ni-N | Data not available |
Spectroscopic Data:
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | ν(N≡S) and ν(S-F) bands of the coordinated NSF ligand, likely shifted from the values for free NSF. Strong, broad bands corresponding to the vibrations of the [AsF₆]⁻ anion. |
| Raman Spectroscopy | Complementary vibrational data to IR, particularly useful for symmetric stretching modes. |
| ¹⁹F NMR Spectroscopy | A resonance for the fluorine atoms of the six equivalent NSF ligands. A resonance for the [AsF₆]⁻ counter-ion. For the paramagnetic Co(II) and Ni(II) complexes, the signals would be significantly broadened and shifted. |
Experimental Workflow for the Synthesis of [M(NSF)₆][AsF₆]₂ (M = Co, Ni)
Caption: Proposed workflow for the synthesis of [M(NSF)₆][AsF₆]₂.
References
Application Notes and Protocols for N-Ethylmaleimide-Sensitive Factor (NSF) Purification Utilizing Fractional Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-Ethylmaleimide-Sensitive Factor (NSF), a key protein involved in intracellular vesicle trafficking. The focus is on the application of fractional condensation techniques, a fundamental step in protein purification, complemented by established chromatographic methods for achieving high purity.
Introduction
N-Ethylmaleimide-Sensitive Factor (NSF) is an ATPase that plays a critical role in membrane fusion events by disassembling SNARE (Soluble NSF Attachment Protein Receptor) complexes.[1] The purification of functional NSF is essential for in vitro reconstitution assays, structural studies, and the development of therapeutic agents targeting vesicular transport. Fractional condensation, most commonly performed using ammonium (B1175870) sulfate (B86663), is a valuable initial step to concentrate the target protein and remove a significant portion of contaminants from a crude cell lysate.[2][3] This method exploits the differential solubility of proteins in a high salt concentration solution.[4]
Data Presentation: Purification of NSF
The following table summarizes the purification of NSF from Chinese Hamster Ovary (CHO) cell cytosol. While the initial precipitation in this specific example utilized polyethylene (B3416737) glycol (PEG), the subsequent purification factors and yields are representative of a typical multi-step protein purification process that can be initiated with fractional condensation.
| Purification Step | Total Protein (mg) | Total Activity (units) | Yield (%) | Relative Specific Activity | Purification (-fold) |
| 1. Cytosol | 600 | 120,000 | 100 | 1 | 1 |
| 2. PEG Precipitation | 200 | 108,000 | 90 | 2.7 | 2.7 |
| 3. DE-52 Chromatography | 80 | 96,000 | 80 | 6 | 6 |
| 4. S Sepharose FF | 20 | 72,000 | 60 | 18 | 18 |
| 5. Glycerol Gradient | 2 | 36,000 | 30 | 90 | 90 |
| 6. Mono S FPLC | 0.14 | 14,400 | 12 | 514 | 1000 |
Data adapted from Block et al., 1988.[5]
Experimental Protocols
Protocol 1: Fractional Condensation of NSF using Ammonium Sulfate
This protocol describes a general method for the initial enrichment of NSF from a cytosolic fraction using ammonium sulfate precipitation. The optimal saturation percentages for NSF may need to be determined empirically but typically fall within the 40-80% range for many proteins.[4]
Materials:
-
Clarified cell lysate (cytosol) containing NSF
-
Saturated ammonium sulfate solution (or solid ammonium sulfate)[6]
-
Precipitation Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 2 mM MgCl2, 2 mM DTT, 0.5 mM ATP
-
Resuspension Buffer: 20 mM HEPES-KOH (pH 7.4), 50 mM KCl, 1 mM DTT, 0.5 mM ATP
-
High-speed refrigerated centrifuge
-
Stir plate and magnetic stir bars
Procedure:
-
Preparation: Cool the clarified cell lysate and all buffers to 4°C. Perform all subsequent steps at 4°C to minimize protein degradation.
-
First Cut (e.g., 40% Saturation):
-
Slowly add saturated ammonium sulfate solution to the lysate while gently stirring to reach a final concentration of 40% saturation.[7]
-
Continue stirring for 30-60 minutes to allow for equilibration.[4]
-
Centrifuge the mixture at 10,000 x g for 20 minutes.
-
Carefully collect the supernatant, as NSF is expected to remain soluble at this concentration. The pellet contains precipitated, unwanted proteins.
-
-
Second Cut (e.g., 80% Saturation):
-
To the supernatant from the previous step, slowly add more saturated ammonium sulfate solution to increase the concentration from 40% to 80% saturation.
-
Stir gently for 30-60 minutes.
-
Centrifuge at 10,000 x g for 30 minutes to pellet the precipitated NSF.
-
Discard the supernatant.
-
-
Resuspension and Dialysis:
-
Carefully resuspend the protein pellet in a minimal volume of Resuspension Buffer.
-
To remove the excess ammonium sulfate, dialyze the resuspended protein solution against the Resuspension Buffer overnight at 4°C with at least two buffer changes.
-
Protocol 2: Anion Exchange Chromatography (DE-52)
This step further purifies NSF by separating proteins based on their net negative charge.
Materials:
-
Dialyzed protein fraction from Protocol 1
-
DE-52 cellulose (B213188) resin
-
Chromatography column
-
Buffer A (Low Salt): 20 mM HEPES-KOH (pH 7.4), 50 mM KCl, 1 mM DTT
-
Buffer B (High Salt): 20 mM HEPES-KOH (pH 7.4), 1 M KCl, 1 mM DTT
-
Peristaltic pump and fraction collector
Procedure:
-
Column Preparation: Pack a chromatography column with DE-52 resin and equilibrate it with Buffer A.
-
Sample Loading: Load the dialyzed protein sample onto the equilibrated column.
-
Wash: Wash the column with several column volumes of Buffer A to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration, from 0% to 50% Buffer B over several column volumes.
-
Fraction Collection and Analysis: Collect fractions and assay for NSF activity and total protein concentration. Pool the active fractions.
Mandatory Visualizations
NSF-Mediated SNARE Complex Disassembly Cycle
The following diagram illustrates the crucial role of NSF in the vesicular transport pathway, specifically in the disassembly of the SNARE complex, which is essential for recycling SNARE proteins for subsequent rounds of membrane fusion.
Caption: Workflow of NSF in SNARE complex disassembly and recycling.
General Experimental Workflow for NSF Purification
This flowchart outlines the key stages in the purification of NSF, starting from cell lysis and proceeding through fractional condensation and multiple chromatography steps.
Caption: A multi-step workflow for the purification of NSF.
References
- 1. Purification of an N-ethylmaleimide-sensitive protein catalyzing vesicular transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 4. Protein Precipitation by Ammonium Sulfate Cut: Principle, Procedure, and Applications | BioTech Beacons [biotechbeacon.com]
- 5. pnas.org [pnas.org]
- 6. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Troubleshooting & Optimization
Technical Support Center: Thiazyl Fluoride (NSF) Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of thiazyl fluoride (B91410) (NSF), with a primary focus on preventing its spontaneous trimerization.
Frequently Asked Questions (FAQs)
Q1: What is thiazyl fluoride (NSF) and why is it challenging to store?
This compound (NSF) is a colorless, pungent gas at room temperature that serves as a valuable precursor for synthesizing various sulfur-nitrogen-fluorine compounds.[1] Its primary storage challenge lies in its tendency to undergo spontaneous cyclic trimerization at room temperature, forming 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine ((NSF)₃), a stable cyclic trimer.[1] This reaction leads to the loss of the desired monomeric NSF.
Q2: What are the primary factors that promote the trimerization of NSF?
The main factors promoting the trimerization of NSF are:
-
Temperature: The rate of trimerization significantly increases with temperature. At room temperature, the reaction proceeds readily.[1]
-
Presence of Lewis Acids: this compound can react with Lewis acids, which can potentially catalyze the trimerization process by activating the NSF molecule.[1]
-
Impurities: The presence of impurities from the synthesis or from the storage container can act as nucleation sites or catalysts for trimerization.
Q3: What are the signs of NSF trimerization in a storage container?
Signs of trimerization include:
-
A decrease in pressure of the gaseous NSF over time.
-
The formation of a solid white or pale yellow residue, which is the (NSF)₃ trimer.
-
Inconsistent results in experiments where monomeric NSF is the desired reactant.
Q4: How can I prevent or minimize the trimerization of NSF during storage?
The most effective method to prevent trimerization is to store this compound at very low temperatures. It is recommended to store NSF in a condensed liquid or solid state in a cold trap or a suitable container cooled with liquid nitrogen (-196 °C or 77 K). At these cryogenic temperatures, the rate of trimerization is negligible.
Troubleshooting Guide: Unwanted Trimerization of NSF
Problem: I am observing a rapid loss of my this compound sample, and I suspect it is due to trimerization. What should I do?
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Immediate Action: Ensure your NSF sample is currently stored at or below liquid nitrogen temperature.
-
Check for Temperature Fluctuations: Any warming of the sample, even for a short period, can initiate trimerization.
-
-
Inspect the Storage Container:
-
Material Compatibility: this compound should be stored in materials that are inert to reactive fluorine compounds. Suitable materials include stainless steel, Monel, and certain fluoropolymers. Avoid materials that can be readily corroded or contain impurities that could act as catalysts.
-
Container Passivation: For metal containers, passivation is crucial. This involves treating the internal surfaces with a fluorinating agent to form a protective, inert metal fluoride layer. This prevents reactions between NSF and the container walls.
-
-
Assess Purity of the NSF Sample:
-
Review Synthesis and Purification Protocol: Impurities from the synthesis of NSF, such as unreacted starting materials or byproducts, can promote trimerization. Ensure that the NSF was purified effectively, for instance, by vacuum distillation or fractional condensation, to remove any such impurities.[1]
-
Quantitative Data on NSF Trimerization
The trimerization of this compound is a thermodynamically favorable process. The following table summarizes the key thermodynamic and kinetic parameters for this reaction.
| Parameter | Value | Units |
| Activation Energy (Ea) | 125 | kJ·mol⁻¹ |
| Enthalpy of Reaction (ΔHr) | -95 | kJ·mol⁻¹ of trimer |
| Physical Properties of NSF | ||
| Molar Mass | 65.07 | g·mol⁻¹ |
| Boiling Point | 0.4 | °C |
| Melting Point | -89 | °C |
Data sourced from a technical guide on the thermodynamic stability of this compound.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes a common method for the synthesis of this compound via the fluorination of trithiazyl trichloride (B1173362) ((NSCl)₃) and its subsequent purification.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus
-
Glass reaction vessel with a magnetic stirrer
-
Cold traps (for liquid nitrogen)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus equipped with a reaction vessel, a series of cold traps, and a vacuum pump. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Reactant Charging: In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with trithiazyl trichloride and a stoichiometric excess of silver(II) fluoride.
-
Solvent Addition: Add anhydrous carbon tetrachloride to the reaction vessel to form a slurry.
-
Reaction Conditions: Cool the reaction vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone). Stir the mixture vigorously.
-
Initiation of Reaction: Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C.
-
Product Collection: The gaseous this compound product is carried out of the reaction vessel in a stream of inert gas and collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.
Visualizations
Diagram 1: Trimerization of this compound
Caption: The reaction pathway for the cyclic trimerization of three this compound (NSF) monomers to form the trimer, (NSF)₃.
Diagram 2: Experimental Workflow for NSF Synthesis and Storage
Caption: A simplified workflow for the synthesis, purification, and cryogenic storage of this compound.
Diagram 3: Hypothetical Influence of Lewis Acids and Bases on NSF Stability
Caption: A conceptual diagram illustrating the potential catalytic effect of Lewis acids and the inhibitory effect of Lewis bases on the trimerization of this compound.
References
Technical Support Center: Thiazyl Fluoride (NSF) Synthesis
Welcome to the Technical Support Center for Thiazyl Fluoride (B91410) (NSF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of NSF. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing thiazyl fluoride (NSF)?
A1: The two main laboratory methods for synthesizing this compound are:
-
Halogen exchange from trithiazyl trichloride (B1173362) ((NSCl)₃): This common method involves the fluorination of (NSCl)₃ using a suitable fluorinating agent like silver(II) fluoride (AgF₂) or cesium fluoride (CsF).[1] The trimeric (NSCl)₃ first depolymerizes to the monomeric NSCl, which then undergoes halogen exchange.[1]
-
Fluorination of tetrasulfur tetranitride (S₄N₄): This method involves the direct fluorination of S₄N₄ with a fluorinating agent such as silver(II) fluoride (AgF₂).[2] However, this pathway is known to produce a variety of side-products.[2][3]
Q2: What is the physical appearance and stability of this compound?
A2: this compound is a colorless, pungent gas at room temperature.[2] It condenses to a pale yellow liquid at 0.4 °C.[2] NSF is highly hygroscopic and reacts violently with water.[4] At room temperature, it can undergo cyclic trimerization.[2]
Q3: What are the common impurities in NSF synthesis?
A3: Common impurities depend on the synthetic route and conditions but can include thiazyl trifluoride (NSF₃), sulfuryl fluoride (SO₂F₂), thionyl fluoride (SOF₂), sulfur dioxide (SO₂), sulfur tetrafluoride (SF₄), and sulfur hexafluoride (SF₆).[5] The formation of these byproducts is often due to over-fluorination or the presence of moisture and other contaminants.
Q4: How can I purify the synthesized this compound?
A4: Purification of NSF is typically achieved through vacuum distillation or fractional condensation.[1][2] This technique involves carefully warming the cold traps containing the crude product to selectively volatilize and re-condense the NSF, leaving behind less volatile impurities.[1]
Q5: What are the key safety precautions when working with this compound and its precursors?
A5:
-
Precursors: Tetrasulfur tetranitride (S₄N₄) is shock-sensitive and can be explosive.[6] Trithiazyl trichloride ((NSCl)₃) is moisture-sensitive and can also be explosive.[1] Silver(II) fluoride (AgF₂) is a strong oxidizing agent and is corrosive.[1]
-
This compound (NSF): NSF is a toxic and reactive gas.[7] All manipulations should be performed in a well-ventilated fume hood or using a vacuum line.[7] It is extremely hygroscopic and reacts violently with water.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1]
Troubleshooting Guides
Synthesis from Trithiazyl Trichloride ((NSCl)₃)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of NSF | - Incomplete reaction. - Loss of gaseous product during collection. - Hydrolysis of reactants or product. | - Ensure a stoichiometric excess of the fluorinating agent (e.g., AgF₂).[1] - Optimize reaction time and temperature; the reaction is often initiated at low temperatures (-20 to -30 °C) and slowly warmed.[1] - Ensure the reaction and collection apparatus is leak-tight. - Use thoroughly dried glassware and anhydrous solvents and reagents.[1] |
| Contamination with NSF₃ | - Over-fluorination due to harsh reaction conditions or a highly reactive fluorinating agent. | - Use a milder fluorinating agent if possible. - Carefully control the reaction temperature and the rate of addition of the fluorinating agent. |
| Presence of Hydrolysis Products (e.g., SO₂, HF) | - Presence of moisture in the reaction setup. | - Thoroughly dry all glassware in an oven and cool under an inert atmosphere before use.[1] - Use anhydrous solvents and ensure the inert gas stream is dry. |
| Product is a Solid at Room Temperature | - Oligomerization of NSF to its cyclic trimer.[2] | - Collect and store NSF at low temperatures (e.g., in a liquid nitrogen cold trap) to prevent trimerization.[1] - Use the gaseous NSF immediately for subsequent reactions. |
Synthesis from Tetrasulfur Tetranitride (S₄N₄)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of NSF | - Formation of multiple side-products.[2] - Incomplete reaction. - Sub-optimal molar ratio of reactants. | - Carefully control the reaction stoichiometry and temperature to favor the formation of NSF over NSF₃ and other byproducts. - Based on studies of NSF₃ synthesis, a higher molar ratio of AgF₂ to S₄N₄ may increase the overall conversion but could also lead to more over-fluorination.[5] - Optimize the reaction time; for the related NSF₃ synthesis, a reaction time of 2 hours at 78 °C was found to be optimal.[5] |
| Significant Formation of NSF₃ | - Excess of the fluorinating agent. - High reaction temperature. | - Adjust the molar ratio of AgF₂ to S₄N₄. A lower ratio may favor NSF formation. - Conduct the reaction at a lower temperature, though this may require longer reaction times. |
| Difficult Purification | - Presence of multiple byproducts with close boiling points. | - Employ fractional condensation with precise temperature control to separate NSF from other volatile impurities.[1] - A multi-stage condensation setup with progressively colder traps can be effective.[5] |
| Starting Material (S₄N₄) is Impure | - Incomplete purification of S₄N₄ from its synthesis. | - Recrystallize S₄N₄ from a suitable solvent like benzene (B151609) to obtain pure orange, needle-shaped crystals before use.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Trithiazyl Trichloride ((NSCl)₃)
This protocol is adapted from established methods for the halogen exchange of (NSCl)₃.[1]
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus
-
Glass reaction vessel with a magnetic stirrer
-
Cold traps (liquid nitrogen)
Procedure:
-
Apparatus Setup: Assemble a vacuum line equipped with a reaction vessel, a series of cold traps, and a vacuum pump. Ensure all glassware is rigorously dried to prevent hydrolysis.[1]
-
Reactant Charging: In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with freshly prepared (NSCl)₃ and a stoichiometric excess of AgF₂.[1]
-
Solvent Addition: Add anhydrous CCl₄ to create a slurry of the reactants.[1]
-
Reaction Conditions: Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone). Stir the mixture vigorously.[1]
-
Initiation of Reaction: Slowly warm the mixture to room temperature while continuing to stir. The reaction typically starts around 0 °C, which can be monitored by a color change.[1]
-
Product Collection: The gaseous NSF product is carried out of the reaction vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.[1]
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line. This is achieved by carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, separating it from less volatile impurities.[1]
Protocol 2: Synthesis of this compound from Tetrasulfur Tetranitride (S₄N₄)
This protocol is based on the general method of fluorinating S₄N₄ and can be optimized for NSF production by controlling reaction conditions.[2][5]
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Reaction vessel (e.g., copper or glass) with a reflux condenser
-
Magnetic stirrer
-
Drying tubes (e.g., with anhydrous calcium chloride)
-
Cold traps (e.g., ice-salt bath and liquid nitrogen)
Procedure:
-
Reactant Charging: In a reaction vessel under an inert atmosphere (e.g., N₂), add S₄N₄ and anhydrous CCl₄.[5]
-
Reaction Setup: Equip the vessel with a magnetic stirrer and a reflux condenser. The outlet of the condenser should be connected to a series of drying tubes and cold traps.
-
Initiation of Reaction: Heat the mixture to a stable reflux. Quickly add AgF₂ to the refluxing mixture.[5] To favor the formation of NSF over NSF₃, it is recommended to start with a lower molar ratio of AgF₂ to S₄N₄ and a lower temperature than those reported for NSF₃ synthesis.
-
Product Collection and Purification: The gaseous products are passed through drying agents and then through a series of cold traps with controlled temperature gradients to separate NSF from byproducts. For instance, a first trap at a higher temperature (e.g., -15 °C) can condense less volatile impurities, while a subsequent trap in liquid nitrogen will collect the NSF.[5] The crude NSF can then be further purified by fractional condensation.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of NSF and Related Compounds
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Approx. Yield (%) | Reference(s) |
| (NSCl)₃ | AgF₂ | CCl₄ | -30 to RT | - | NSF | Not Reported | [1] |
| S₄N₄ | AgF₂ | CCl₄ | 78 | 2 | NSF₃ | ~58 | [5] |
| S₄N₄ | AgF₂ | CCl₄ | Reflux | 3 | NSF₃ | Not Reported | [5] |
Note: Yields for NSF synthesis are not well-documented in the provided literature. The conditions for NSF₃ synthesis are provided as a reference for optimizing NSF production from S₄N₄.
Visualizations
Caption: Workflow for NSF synthesis from (NSCl)₃.
Caption: Troubleshooting low yield in NSF synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing the Hygroscopic Nature of Thiazyl Fluoride (NSF)
This guide provides researchers, scientists, and drug development professionals with essential information and procedures for safely handling the extremely hygroscopic compound, thiazyl fluoride (B91410) (NSF). Adherence to these guidelines is critical to ensure experimental integrity and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is thiazyl fluoride and why is its hygroscopic nature a concern?
This compound (NSF) is a colorless, pungent gas at room temperature that condenses into a pale yellow liquid at 0.4 °C.[1][2] It is a valuable precursor in the synthesis of sulfur-nitrogen-fluorine compounds.[1][2] Its extreme hygroscopicity means it readily absorbs moisture from the atmosphere.[1][2] This property is a significant concern because NSF reacts violently with water, leading to decomposition and the formation of sulfur dioxide (SO₂), hydrogen fluoride (HF), and ammonia (B1221849) (NH₃).[1][2] This reaction not only compromises the purity and reactivity of the NSF but also poses a significant safety hazard due to the release of corrosive and toxic products.
Q2: How should this compound be stored to prevent moisture absorption?
To minimize moisture exposure, this compound should be stored in a cool, dry, and well-ventilated area, preferably in a freezer.[3] The primary container must be kept tightly closed.[3][4] It is highly recommended to store the primary container within a secondary container, such as a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide), to provide an additional barrier against atmospheric moisture.[5][6] For long-term storage, consider placing the sealed container inside a glove bag or glove box with a controlled inert atmosphere.
Q3: What are the immediate consequences of accidental exposure of this compound to ambient air?
Upon exposure to ambient air, this compound will rapidly absorb moisture, leading to a violent reaction.[1][2] This will result in the degradation of the compound and the release of hazardous gases. The presence of moisture can also cause the material to clump or solidify, making it difficult to handle and measure accurately for experimental use.[7]
Troubleshooting Guide
Q1: I opened my container of this compound and observed fumes. What is happening and what should I do?
The observation of fumes upon opening the container indicates a reaction with atmospheric moisture. These fumes are likely a mixture of the reaction products: sulfur dioxide, hydrogen fluoride, and ammonia.[1][2]
-
Immediate Action: If you are not working in a glove box, immediately close the container and ensure the area is well-ventilated, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3][7]
-
Assessment: The integrity of your this compound sample is compromised. Depending on the extent of the exposure, the material may no longer be suitable for your experiment.
-
Prevention: In the future, always handle this compound under an inert atmosphere, such as in a glove box or by using Schlenk line techniques, to prevent exposure to air.[8]
Q2: My experimental results are inconsistent when using this compound. Could moisture contamination be the cause?
Yes, moisture contamination is a very likely cause of inconsistent experimental results. The reaction of this compound with water introduces impurities (SO₂, HF, NH₃) into your reaction mixture, which can interfere with the desired chemical transformation.[1][2] Furthermore, the degradation of NSF reduces the amount of active reagent, affecting stoichiometry and reaction kinetics.
-
Verification: While direct quantification of water in a highly reactive gas like NSF is challenging without specialized equipment, you can infer contamination by observing the physical state of the compound (e.g., clumping) or by analyzing your reaction products for byproducts consistent with NSF decomposition.
-
Solution: To ensure reproducibility, it is crucial to handle this compound using stringent moisture-free techniques.[8] This includes using dry glassware, anhydrous solvents, and performing all manipulations under an inert atmosphere.
Q3: How can I dry laboratory glassware and solvents to be used with this compound?
Properly drying all equipment and materials that will come into contact with this compound is critical.
-
Glassware: Laboratory glassware should be oven-dried at a minimum of 125°C overnight or at 140°C for at least four hours.[8] After drying, the hot glassware should be assembled and allowed to cool under a stream of dry, inert gas (e.g., nitrogen or argon).[8]
-
Solvents: Anhydrous solvents should be obtained from commercial suppliers in sealed containers, often with a Sure/Seal™ system.[8] If you need to dry solvents in the lab, appropriate drying agents and distillation techniques should be employed, followed by storage over molecular sieves or other suitable desiccants.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | NSF | [1][2] |
| Molar Mass | 65.07 g·mol⁻¹ | [2][9] |
| Appearance | Colorless gas | [1][2] |
| Boiling Point | 0.4 °C (32.7 °F; 273.5 K) | [2] |
| Melting Point | -89 °C (-128 °F; 184 K) | [2] |
| Reaction with Water | Reacts violently | [1][2] |
Experimental Protocols
Protocol: General Handling of this compound in a Laboratory Setting
This protocol outlines the essential steps for safely handling this compound to minimize moisture exposure.
1. Preparation of the Work Area:
- All manipulations of this compound must be performed in a well-ventilated chemical fume hood or, preferably, within an inert atmosphere glove box.
- Ensure an eyewash station and safety shower are readily accessible.[3]
- Prepare all necessary glassware by oven-drying as described in the Troubleshooting Guide.
- All solvents and other reagents must be anhydrous.
2. Personal Protective Equipment (PPE):
- Wear chemical splash goggles and a full-face shield.[3]
- Wear chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough time).
- A lab coat is mandatory.
3. Transferring this compound (Gas):
- This compound is a gas at room temperature. Transfers should be conducted using a vacuum line or a gas-tight syringe.
- Before transfer, the entire apparatus should be assembled, leak-tested, and purged with a dry, inert gas.
- If using a cylinder of this compound, ensure the regulator and tubing are made of compatible, corrosion-resistant materials and are thoroughly dried before use.
4. Using this compound in a Reaction:
- The reaction vessel must be under a positive pressure of a dry, inert gas.
- Introduce this compound slowly into the reaction mixture with efficient stirring.
- Monitor the reaction temperature, as reactions involving this compound can be exothermic.[2]
5. Post-Reaction Quenching and Workup:
- Any unreacted this compound must be safely quenched. This can be done by slowly bubbling the exhaust gas through a basic solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution), but be aware of the vigorous reaction.
- Exercise caution during the workup, as acidic byproducts like HF may be present.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Decomposition pathway of this compound with water.
References
- 1. This compound - Wikiwand [wikiwand.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. tutorchase.com [tutorchase.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. This compound ((SN)F) | FNS | CID 140430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thiazyl Fluoride (NSF) Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of thiazyl fluoride (B91410) (NSF).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thiazyl fluoride, particularly via the fluorination of tetrasulfur tetranitride (S₄N₄).
Q1: My NSF yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors. Here's a troubleshooting guide to help you optimize your synthesis:
-
Purity of Starting Materials: Ensure that the tetrasulfur tetranitride (S₄N₄) is pure. Impurities, such as elemental sulfur, can lead to side reactions. Recrystallization of S₄N₄ from a suitable solvent like benzene (B151609) can improve its purity.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Insufficient reaction time will result in a low crude yield. Monitoring the reaction progress is crucial.
-
Moisture Contamination: this compound is extremely hygroscopic and reacts violently with water. Ensure all glassware is rigorously dried and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Any moisture will lead to the hydrolysis of NSF into sulfur dioxide (SO₂), hydrogen fluoride (HF), and ammonia.
-
Product Collection: NSF is a volatile gas at room temperature (boiling point: 0.4 °C). Efficient trapping of the product using a cold trap (e.g., liquid nitrogen) is essential to prevent losses.
-
Side-Product Formation: Several side-products can form during the synthesis, reducing the yield of the desired NSF. The most common side-products are thiazyl trifluoride (NSF₃) and the cyclic trimer of this compound, 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine ((NSF)₃).
Q2: I am observing the formation of significant amounts of side-products. How can I identify and minimize them?
A2: Side-product formation is a common challenge in NSF synthesis. Here’s how to address this issue:
-
Identification of Side-Products:
-
Thiazyl trifluoride (NSF₃): This is a common and more stable byproduct. It can be identified by its characteristic spectroscopic signatures.
-
Trithiazyl trifluoride ((NSF)₃): This cyclic trimer forms from the oligomerization of NSF, especially at room temperature.
-
Other Sulfur-Nitrogen-Fluorine Compounds: The fluorination of S₄N₄ can be complex and may yield a variety of other S-N-F species.
-
-
Minimization of Side-Products:
-
Control of Reaction Temperature: Carefully controlling the reaction temperature can help to suppress the formation of over-fluorinated products like NSF₃.
-
Stoichiometry of Fluorinating Agent: Using a stoichiometric amount or a slight excess of the fluorinating agent (e.g., AgF₂) is crucial. A large excess can promote the formation of NSF₃.
-
Rapid Removal of Product: As NSF is formed, it should be removed from the reaction mixture promptly to prevent its subsequent trimerization into (NSF)₃. This can be achieved by carrying the gaseous product in a stream of inert gas to a cold trap.
-
Purification: The collected crude product can be purified by vacuum distillation to separate NSF from less volatile side-products.
-
Q3: My product seems to be decomposing after synthesis. What is causing this and how can I prevent it?
A3: this compound is a reactive molecule prone to decomposition. The primary decomposition pathway is trimerization.
-
Trimerization: At room temperature, NSF undergoes cyclic trimerization to form the more stable (NSF)₃.
-
Prevention: To prevent trimerization, store the purified NSF at low temperatures (e.g., in a liquid nitrogen cold trap) and use it promptly after synthesis. Avoid letting the product warm to room temperature for extended periods.
-
-
Hydrolysis: As mentioned, NSF is extremely sensitive to moisture.
-
Prevention: Strict adherence to anhydrous conditions throughout the synthesis, purification, and handling is paramount.
-
Quantitative Data Summary
The following table summarizes key data related to the synthesis of this compound and its side-products. Please note that specific yields can vary significantly based on the experimental setup and conditions.
| Parameter | Value | Notes |
| This compound (NSF) Properties | ||
| Boiling Point | 0.4 °C | Highly volatile. |
| Melting Point | -89 °C | |
| Common Side-Products | ||
| Thiazyl Trifluoride (NSF₃) | Formation can be significant with excess fluorinating agent. | More stable than NSF. |
| Trithiazyl Trifluoride ((NSF)₃) | Forms via trimerization of NSF at room temperature. | |
| Hydrolysis Products | SO₂, HF, NH₃ | Formed upon reaction with water. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from tetrasulfur tetranitride (S₄N₄) and silver(II) fluoride (AgF₂) is provided below. This protocol is adapted from established methods and emphasizes the critical steps for minimizing side-product formation.
Materials:
-
Tetrasulfur tetranitride (S₄N₄), purified by recrystallization
-
Silver(II) fluoride (AgF₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄), anhydrous
-
Standard vacuum line apparatus
-
Glass reaction vessel with a magnetic stirrer
-
Cold traps (liquid nitrogen)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus equipped with a reaction vessel, a series of cold traps, and a vacuum pump. Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry inert gas to prevent any moisture contamination.
-
Reactant Charging: In a dry, inert atmosphere (e.g., inside a glovebox), charge the reaction vessel with freshly purified S₄N₄ and a stoichiometric amount of AgF₂.
-
Solvent Addition: Add anhydrous CCl₄ to the reaction vessel to create a slurry of the reactants.
-
Reaction Conditions: Cool the reaction vessel to a low temperature (e.g., using a dry ice/acetone bath) to control the initial reaction rate.
-
Initiation of Reaction: While stirring vigorously, slowly warm the reaction mixture to room temperature. The reaction progress can often be monitored by a color change.
-
Product Collection: As the volatile NSF gas is produced, it is carried out of the reaction vessel in a slow stream of inert gas and collected in a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected crude NSF can be purified by fractional condensation on the vacuum line. This involves carefully warming the cold traps to allow for the selective volatilization and re-condensation of NSF, leaving behind less volatile impurities.
Visualizations
Troubleshooting Logic for Low NSF Yield
Caption: Troubleshooting workflow for low this compound yield.
Reaction Pathway and Side-Product Formation
Caption: Synthesis of NSF and formation of major side-products.
Technical Support Center: Purification of Thiazyl Fluoride (NSF)
Welcome to the Technical Support Center for the purification of thiazyl fluoride (B91410) (NSF). This resource is designed for researchers, scientists, and drug development professionals working with this highly reactive and valuable compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address the common challenges encountered during the purification of thiazyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound (NSF)?
A1: The impurities in crude NSF depend on the synthetic method used. When synthesizing NSF from the fluorination of tetrasulfur tetranitride (S₄N₄), common impurities include unreacted S₄N₄, sulfur tetrafluoride (SF₄), thionyl fluoride (SOF₂), and sulfur dioxide (SO₂). If the synthesis involves a halogen exchange from trithiazyl trichloride (B1173362) ((NSCl)₃), residual chlorinated species might be present.[1][2][3]
Q2: Why is my yield of purified NSF consistently low?
A2: Low yields can be attributed to several factors:
-
Decomposition: this compound is thermally unstable and can trimerize at room temperature to form (NSF)₃.[3] Prolonged exposure to ambient or elevated temperatures during purification will reduce the yield of monomeric NSF.
-
Hydrolysis: NSF is extremely hygroscopic and reacts violently with water to produce sulfur dioxide, hydrogen fluoride, and ammonia.[3] Inadequate drying of glassware and inert gases will lead to significant product loss.
-
Mechanical Losses: Due to its high volatility (boiling point: 0.4 °C), NSF can be lost during transfers if proper cold-trapping techniques are not employed.[3]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities in the NSF sample.[2][4]
-
Infrared (IR) Spectroscopy: The IR spectrum of NSF shows characteristic absorption bands that can be used to confirm its identity and detect certain impurities.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is useful for identifying and quantifying fluorine-containing impurities.[5][6]
Q4: What materials are compatible with this compound?
A4: Due to its reactive nature, care must be taken in selecting appropriate materials for handling and storing this compound.
-
Metals: Stainless steel and copper are generally resistant to dry NSF at low temperatures.[7]
-
Plastics: Polytetrafluoroethylene (PTFE) is a suitable material for gaskets and valve components. Avoid using elastomers that can be attacked by reactive fluorine compounds.
-
Glassware: Borosilicate glass can be used, but it is crucial to ensure it is scrupulously dry, as any moisture will lead to the formation of hydrofluoric acid (HF), which will etch the glass.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution | Analytical Indication |
| Low Purity After Initial Synthesis | Incomplete reaction or formation of multiple side-products. | Optimize reaction conditions (temperature, reaction time, stoichiometry). The fluorination of S₄N₄ is known to produce numerous side-products.[3] | GC-MS analysis of the crude product showing multiple peaks. |
| Product Decomposition During Purification | This compound is thermally unstable and can trimerize. | Maintain low temperatures throughout the purification process. Perform vacuum distillations or fractional condensations at sub-ambient temperatures. | Disappearance of the NSF peak in GC-MS and potential appearance of higher molecular weight species. |
| Contamination with Lower-Boiling Impurities | Inefficient separation during fractional condensation. | Use a well-insulated fractional condensation train with precise temperature control in each trap. | GC-MS analysis showing the presence of compounds with boiling points lower than NSF, such as SF₄ or SOF₂. |
| Contamination with Higher-Boiling Impurities | Inadequate separation of less volatile components. | Ensure the initial collection trap is cold enough to trap NSF while allowing more volatile impurities to pass, and that subsequent traps are appropriately staged. | GC-MS analysis revealing peaks for compounds like SO₂ or unreacted starting materials. |
| Ice Blockage in Cold Traps | Introduction of moisture into the system. | Thoroughly dry all glassware in an oven and assemble the apparatus hot under a stream of dry inert gas. Use high-purity, dry inert gas. | Visual confirmation of ice formation in the cold traps. |
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and its common impurities, which are critical for designing an effective purification strategy.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | NSF | 65.07 | 0.4[3] |
| Sulfur Tetrafluoride | SF₄ | 108.06 | -38[1] |
| Thionyl Fluoride | SOF₂ | 86.06 | -43.8 |
| Sulfur Dioxide | SO₂ | 64.07 | -10 |
| Tetrasulfur Tetranitride | S₄N₄ | 184.29 | 187 (decomposes)[9] |
Experimental Protocols
Synthesis of this compound via Fluorination of Tetrasulfur Tetranitride
This protocol is adapted from established synthetic methods.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus with multiple cold traps
Procedure:
-
Apparatus Setup: Assemble a vacuum line equipped with a reaction vessel and a series of at least three cold traps. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reactant Charging: In an inert atmosphere glovebox, charge the reaction vessel with S₄N₄ and a stoichiometric excess of AgF₂.
-
Solvent Addition: Add anhydrous CCl₄ to the reaction vessel to create a slurry.
-
Reaction Conditions: Cool the reaction vessel to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone slush bath) and stir the mixture vigorously.
-
Product Collection: Slowly warm the reaction mixture to room temperature. The volatile products, including NSF, will be carried out of the reaction vessel in a stream of inert gas and collected in the cold traps cooled with liquid nitrogen.
Purification of this compound by Fractional Condensation
Principle: This method separates compounds based on their different boiling points by using a series of cold traps held at specific temperatures.
Apparatus:
-
Vacuum line
-
A series of at least three U-tube traps
-
Dewars for cooling baths
-
Cryogenic liquids (liquid nitrogen, dry ice/acetone, etc.)
Procedure:
-
Initial Collection: The crude product from the synthesis is collected in a trap cooled with liquid nitrogen (-196 °C). This ensures that all volatile components are condensed.
-
Fractionation Setup: Connect the trap containing the crude product to a series of three additional U-tube traps.
-
Temperature Gradient: Establish a temperature gradient across the traps:
-
Trap 1: -78 °C (dry ice/acetone slush bath). This trap will condense NSF (b.p. 0.4 °C) and less volatile impurities like SO₂ (b.p. -10 °C). More volatile impurities like SF₄ (b.p. -38 °C) and SOF₂ (b.p. -43.8 °C) will pass through.
-
Trap 2: -126 °C (liquid nitrogen/pentane slush bath). This trap is intended to collect the purified NSF.
-
Trap 3: -196 °C (liquid nitrogen). This trap will collect any highly volatile byproducts that passed through the previous traps.
-
-
Purification: Slowly warm the initial trap containing the crude product to allow the condensed gases to volatilize and pass through the temperature-gradient train. The NSF will be selectively condensed in Trap 2, while more volatile impurities will be collected in Trap 3 and less volatile ones will remain in Trap 1.
-
Isolation: Once the fractionation is complete, the trap containing the purified NSF can be isolated and stored at low temperatures.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yields in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Tetrasulfur tetranitride - Wikipedia [en.wikipedia.org]
Technical Support Center: Decomposition of Thiazyl Fluoride (NSF)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the decomposition pathways of thiazyl fluoride (B91410) (NSF).
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway of thiazyl fluoride (NSF)?
A1: The main decomposition route for this compound is a cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, denoted as (NSF)₃.[1][2] This reaction can occur at room temperature, though thermal decomposition is typically studied at temperatures above 200°C.[3]
Q2: At what temperature does this compound decompose?
A2: There is some discrepancy in the reported onset temperature for the decomposition of NSF. While trimerization can occur at room temperature, kinetic studies often employ temperatures in the range of 200-300°C.[1][3] This variation may be due to the presence of catalytic impurities or differences in experimental conditions such as pressure and sample purity.[3]
Q3: What are the known side-products in the synthesis of this compound?
A3: The synthesis of this compound, particularly from the fluorination of tetrasulfur tetranitride (S₄N₄), can lead to several side-products.[2][4] These may include other sulfur-nitrogen-fluorine compounds. Purification of NSF is typically achieved through vacuum distillation to remove these less volatile impurities.[1][2][4]
Q4: How can I analyze the decomposition products of this compound?
A4: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a suitable and commonly cited method for analyzing the gas-phase decomposition of NSF.[3] This technique allows for controlled thermal decomposition (pyrolysis) followed by the separation and identification of the products.
Q5: Is this compound stable in the presence of water?
A5: No, this compound is extremely hygroscopic and reacts violently with water.[4] This reaction produces sulfur dioxide (SO₂), hydrogen fluoride (HF), and ammonia (B1221849) (NH₃). Therefore, all experiments involving NSF must be conducted under strictly anhydrous conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, handling, and decomposition analysis of this compound.
Low Yield of Trimerization Product ((NSF)₃)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Temperature Control | Verify the calibration of your pyrolysis unit's thermocouple. Ensure a stable and uniform temperature is maintained within the reaction zone. |
| Leaks in the Experimental Setup | Perform a leak test on your pyrolysis system and gas lines. Even small leaks can introduce atmospheric moisture or oxygen, leading to side reactions and loss of product. |
| Insufficient Reaction Time | Increase the residence time of the NSF gas in the pyrolysis chamber to allow for more complete conversion to the trimer. |
| Impure this compound Starting Material | Ensure your NSF is of high purity. Impurities from the synthesis process can inhibit the trimerization reaction. Consider an additional vacuum distillation step for purification.[1][2][4] |
Unexpected Peaks in the GC-MS Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination from Synthesis | Side-products from the NSF synthesis, such as unreacted starting materials or other sulfur-nitrogen-fluoride species, may be present. Confirm the purity of your NSF before decomposition studies. |
| Reaction with Trace Moisture | The presence of trace amounts of water can lead to hydrolysis products. Ensure all glassware and gas lines are rigorously dried before use. |
| Column Bleed | High oven temperatures can cause the stationary phase of the GC column to degrade, resulting in a rising baseline and extraneous peaks. Ensure you are operating within the recommended temperature limits for your column. |
| Air Leak in the GC-MS System | Check for leaks at the injector septum and column fittings. The presence of nitrogen (m/z 28) and oxygen (m/z 32) in the mass spectrum can indicate a leak. |
Quantitative Data
The following tables summarize the available quantitative data for this compound and its trimerization.
Table 1: Thermodynamic and Physical Properties of this compound (NSF)
| Property | Value | Units |
| Molar Mass | 65.07 | g·mol⁻¹ |
| Boiling Point | 0.4 | °C |
| Melting Point | -89 | °C |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 | kJ·mol⁻¹ |
Data sourced from multiple references.[3][4]
Table 2: Kinetic and Thermodynamic Parameters for the Trimerization of NSF
| Parameter | Value | Units |
| Activation Energy (Ea) | 125 | kJ·mol⁻¹ |
| Enthalpy of Reaction (ΔHr) | -95 | kJ·mol⁻¹ of trimer |
Data sourced from multiple references.[3]
Experimental Protocols
Analysis of this compound Decomposition by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a general procedure for the analysis of the thermal decomposition of NSF.
1. Synthesis and Purification of this compound:
-
Synthesize this compound using a suitable method, such as the fluorination of tetrasulfur tetranitride (S₄N₄) with a fluorinating agent like silver(II) fluoride (AgF₂).[2][4]
-
Purify the synthesized NSF via vacuum distillation to remove non-volatile impurities and side-products.[1][2][4]
2. Py-GC-MS System Preparation:
-
Pyrolyzer: Set the pyrolysis temperature to the desired value (e.g., 250°C).
-
GC Inlet: Set the injector temperature to 250°C with a split ratio of 50:1.
-
GC Column: Use a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization energy: 70 eV.
-
Scan range: m/z 30-300.
-
3. Sample Analysis:
-
Introduce a known quantity of purified NSF gas into the pre-heated pyrolyzer.
-
Initiate the GC-MS data acquisition.
4. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Unreacted NSF will elute first.
-
The trimer, (NSF)₃, will have a longer retention time.
-
-
Confirm the identity of the peaks by comparing their mass spectra with known fragmentation patterns. The mass spectrum of the trimer should show a molecular ion peak corresponding to its molecular weight.
Visualizations
Caption: Trimerization of this compound (NSF).
Caption: Py-GC-MS Experimental Workflow.
References
Technical Support Center: Stabilizing Thiazyl Fluoride for Experimental Use
Welcome to the technical support center for the experimental use of thiazyl fluoride (B91410) (NSF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this highly reactive compound. Due to its inherent instability, the most effective method for utilizing thiazyl fluoride is through in-situ or ex-situ generation, immediately followed by its consumption in a reaction. This guide focuses on this approach as the primary means of "stabilizing" its utility in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NSF) so difficult to store and handle?
A1: this compound is a colorless, pungent gas at room temperature that is highly reactive and prone to decomposition.[1] Its primary decomposition pathway is cyclic trimerization to form 1,3,5-trifluoro-1λ4,3λ4,5λ4-2,4,6-trithiatriazine, a reaction that occurs at room temperature.[2][3] This inherent instability makes long-term storage of NSF impractical and necessitates its generation immediately prior to use. Furthermore, NSF is extremely hygroscopic and reacts violently with water, which requires stringent anhydrous conditions during its synthesis and use.[2]
Q2: What is the recommended approach for using this compound in experiments?
A2: The most reliable and safest method for using this compound is to generate it in-situ or ex-situ in a closed system and immediately introduce it into the reaction mixture. This on-demand generation bypasses the challenges of storage and handling of the unstable gas. A common approach involves a two-chamber reactor system where NSF is generated in one chamber and diffuses into a second chamber containing the substrate.[4][5]
Q3: What are the common precursors for generating this compound?
A3: this compound can be synthesized from several precursors. A well-documented method involves the fluorination of tetrasulfur tetranitride (S₄N₄) with a fluorinating agent like silver(II) fluoride (AgF₂).[2] Another common starting material is trithiazyl trichloride (B1173362) ((NSCl)₃), which undergoes a halogen exchange reaction with a fluoride source.[6]
Q4: What materials are compatible with this compound and its precursors?
A4: Due to the corrosive nature of this compound and many of its precursors and byproducts (like HF), material selection is critical. It is advisable to use laboratory ware made of fluoropolymers such as PTFE, PFA, or FEP. For metal components, passivated high-grade stainless steel (e.g., 316L) or nickel alloys like Monel or Hastelloy are recommended. Standard laboratory glassware should be avoided for prolonged contact, especially at elevated temperatures, as it can be etched by fluoride-containing species. All equipment must be scrupulously dried before use.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a toxic and corrosive gas. All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, is mandatory. Precursors like trithiazyl trichloride can be moisture-sensitive and potentially explosive.[6] Fluorinating agents such as silver(II) fluoride are strong oxidizers and corrosive.[6] It is crucial to have a thorough understanding of the reactivity and hazards of all chemicals involved in the synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield in the reaction with in-situ generated NSF | 1. Inefficient NSF generation. 2. Leak in the reaction setup, allowing the gaseous NSF to escape. 3. Presence of moisture leading to NSF hydrolysis. 4. Low reactivity of the substrate with NSF under the chosen conditions. | 1. Ensure the fluorinating agent is active and the precursors are pure. 2. Carefully check all connections and seals in the apparatus. 3. Thoroughly dry all glassware and reagents before use. Purge the system with an inert gas. 4. Consider adjusting the reaction temperature or using a catalyst if applicable. |
| Formation of an insoluble white solid in the reaction vessel | This is likely the trimer of this compound, (NSF)₃. This indicates that the NSF is not reacting with the substrate as it is generated and is instead decomposing. | 1. Ensure the substrate is present in the reaction chamber before starting NSF generation. 2. Improve mixing in the reaction chamber to ensure the substrate is readily available to react with the incoming NSF gas. 3. Consider adjusting the rate of NSF generation to avoid a buildup of its concentration. |
| Corrosion or etching of glassware | Reaction with fluoride ions or HF, a potential byproduct of reactions involving moisture. | 1. Discontinue the use of the affected glassware. 2. Switch to fluoropolymer (e.g., PTFE) reaction vessels. 3. Ensure rigorously anhydrous conditions to minimize HF formation. |
| Difficulty in purifying the final product | The product may be contaminated with byproducts from the NSF generation or side reactions. | 1. If possible, quench the reaction with a suitable reagent to neutralize any unreacted NSF. 2. Standard purification techniques like column chromatography, distillation, or recrystallization may be employed. The choice of method will depend on the properties of the desired product. |
Quantitative Data
The following table summarizes key physical and thermodynamic properties of this compound (NSF).
| Property | Value |
| Molar Mass | 65.07 g·mol⁻¹[7] |
| Boiling Point | 0.4 °C[2] |
| Melting Point | -89 °C[2] |
| Appearance | Colorless gas at room temperature[2] |
Experimental Protocols
Detailed Methodology for the In-situ Generation and Use of this compound
This protocol describes the generation of this compound from trithiazyl trichloride and its immediate use in a reaction with a generic nucleophile in a two-chamber setup.
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
-
Substrate (nucleophile)
-
Two-chamber reaction vessel or similar setup allowing for gas transfer
-
Standard vacuum line and inert gas supply (e.g., nitrogen or argon)
-
Cold traps (liquid nitrogen)
Procedure:
-
Apparatus Setup:
-
Assemble a two-chamber reaction vessel. Chamber A is for the generation of NSF, and Chamber B is for the reaction with the substrate. The chambers are connected to allow for the diffusion of NSF gas.
-
Thoroughly dry all glassware in an oven and assemble under an inert atmosphere.
-
Connect the apparatus to a vacuum line equipped with a cold trap cooled with liquid nitrogen.
-
-
Reactant Charging:
-
In an inert atmosphere (e.g., a glovebox), charge Chamber A with freshly prepared trithiazyl trichloride ((NSCl)₃) and a stoichiometric excess of silver(II) fluoride (AgF₂).[6]
-
In Chamber B, dissolve the substrate in a suitable anhydrous solvent.
-
Add the anhydrous solvent to Chamber A to create a slurry of the reactants.[6]
-
-
In-situ Generation and Reaction:
-
Cool both chambers to a low temperature (e.g., -20 °C to -30 °C) using a suitable cooling bath.[6]
-
Slowly warm the reaction mixture in Chamber A to room temperature while stirring vigorously. The generation of NSF is often initiated at around 0 °C.[6]
-
The generated NSF gas will diffuse into Chamber B and react with the substrate.
-
Monitor the reaction in Chamber B by appropriate analytical techniques (e.g., TLC, LC-MS, or NMR of quenched aliquots).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench any unreacted NSF by introducing a suitable scavenger or by purging the system with an inert gas through a scrubbing solution.
-
Isolate the product from Chamber B using standard extraction and purification techniques as dictated by the properties of the product.
-
Visualizations
Caption: Experimental workflow for the in-situ generation and reaction of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Trimerization decomposition pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound ((SN)F) | FNS | CID 140430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thiazyl Fluoride (NSF) Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving thiazyl fluoride (B91410) (NSF).
Frequently Asked Questions (FAQs)
Q1: My thiazyl fluoride synthesis is resulting in a very low yield. What are the likely causes?
Low yields in NSF synthesis, commonly from the fluorination of tetrasulfur tetranitride (S₄N₄), can stem from several factors:
-
Moisture Contamination: this compound is extremely hygroscopic and reacts violently with water.[1] The presence of moisture in your reagents or glassware will lead to decomposition and significantly lower your yield.
-
Incomplete Reaction: The fluorination of S₄N₄ may be incomplete due to insufficient reaction time, improper temperature, or poor mixing of the reactants.
-
Side Reactions: The synthesis of NSF can produce numerous side-products, complicating purification and reducing the isolated yield of the desired product.[1][2]
-
Product Loss During Collection: NSF is a volatile gas at room temperature (boiling point 0.4 °C).[1] Inefficient trapping of the gaseous product in cold traps is a common source of yield loss.
Q2: I'm observing the formation of a solid in my NSF reaction vessel. What is it and how can I prevent it?
The primary decomposition pathway for this compound is cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, ((NSF)₃), which is a solid.[3] This trimerization can occur at room temperature.[1] To minimize this:
-
Use the generated NSF gas immediately in the subsequent reaction.
-
If storage is necessary, keep it at low temperatures (e.g., in a liquid nitrogen cold trap) to reduce the rate of trimerization.
-
Ensure the purity of your NSF, as impurities can catalyze the trimerization process.[3]
Q3: My reaction with this compound is sluggish and gives a low yield of the desired product. How can I improve the reaction rate and yield?
Several factors could be contributing to a sluggish reaction and low yield:
-
Reactivity of the Substrate: Your substrate may not be sufficiently nucleophilic to react efficiently with NSF.
-
Reaction Conditions: The reaction temperature and pressure may not be optimal. Some reactions may require elevated temperatures to proceed at a reasonable rate.
-
Solvent Choice: The solvent can play a crucial role in the reaction. Ensure your solvent is anhydrous and inert to the highly reactive NSF.
-
Decomposition of NSF: As mentioned, NSF can trimerize, reducing its effective concentration in the reaction mixture.
Q4: How can I purify my this compound product effectively?
Purification of NSF is critical to remove side-products and unreacted starting materials. The most common method is fractional condensation under a vacuum.[4] This technique separates compounds based on their different boiling points. By carefully controlling the temperature of the cold traps, you can selectively condense and isolate pure NSF.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in reactions where this compound is used as a reagent.
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation, starting material remains | 1. NSF Decomposition: The NSF may have trimerized before reacting with your substrate. 2. Insufficiently Reactive Substrate: Your substrate may not be nucleophilic enough. 3. Suboptimal Reaction Conditions: The temperature or pressure may be too low. | 1. Generate NSF in situ or use it immediately after synthesis. Ensure all transfer lines are short and efficient. 2. Consider using a stronger activating group on your substrate or a different synthetic route. 3. Systematically screen reaction temperatures and pressures to find the optimal conditions. |
| Multiple products observed (TLC, GC-MS, NMR) | 1. Side Reactions: NSF is highly reactive and can participate in various side reactions. 2. Reaction with Solvent or Impurities: The solvent or impurities in the reaction mixture may be reacting with NSF. | 1. Review the literature for known side reactions of NSF with similar substrates. Adjust stoichiometry or reaction conditions to favor the desired product. 2. Ensure the use of a high-purity, anhydrous, and inert solvent. Purify all reagents before use. |
| Good initial conversion, but low isolated yield | 1. Product Volatility: Your product may be volatile and lost during workup and purification. 2. Product Instability: The product may be unstable under the workup or purification conditions (e.g., sensitive to moisture or air). 3. Difficult Purification: The product may be difficult to separate from byproducts or the trimer. | 1. Use low-temperature workup and purification techniques. Avoid high vacuum for extended periods if the product is volatile. 2. Perform workup and purification under an inert atmosphere. 3. Explore alternative purification methods such as chromatography under inert conditions or crystallization. |
Quantitative Data
Table 1: Thermodynamic Properties of this compound (NSF)
| Property | Value | Units |
| Molar Mass | 65.07 | g·mol⁻¹ |
| Boiling Point | 0.4 | °C |
| Melting Point | -89 | °C |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 | kJ·mol⁻¹ |
Data sourced from Benchchem Technical Guide.[3]
Table 2: Kinetic and Thermodynamic Parameters for the Trimerization of NSF
| Parameter | Value | Units |
| Activation Energy (Ea) | 125 | kJ·mol⁻¹ |
| Enthalpy of Reaction (ΔHr) | -95 | kJ·mol⁻¹ of trimer |
Data sourced from Benchchem Technical Guide.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound (NSF) via Fluorination of Tetrasulfur Tetranitride (S₄N₄)
This protocol is a general method for the synthesis of NSF.
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus with cold traps
Procedure:
-
Apparatus Setup: Assemble a vacuum line apparatus with a reaction vessel and a series of cold traps. Ensure all glassware is thoroughly dried.
-
Reactant Charging: In an inert atmosphere (e.g., a glovebox), charge the reaction vessel with S₄N₄ and a stoichiometric excess of AgF₂.
-
Solvent Addition: Add anhydrous CCl₄ to create a slurry.
-
Reaction Conditions: Cool the reaction vessel to approximately -20 °C to -30 °C. Stir the mixture vigorously.
-
Initiation and Product Collection: Slowly warm the mixture to room temperature. The reaction typically starts around 0 °C. The gaseous NSF product is carried by a stream of inert gas (e.g., nitrogen) and collected in cold traps cooled with liquid nitrogen.[4]
-
Purification: The collected NSF can be purified by fractional condensation on the vacuum line.[4]
Safety Precautions:
-
This compound is a toxic and reactive gas. All manipulations should be performed in a well-ventilated fume hood or using a vacuum line.[4]
-
Tetrasulfur tetranitride can be explosive and is moisture-sensitive.[4]
-
Silver(II) fluoride is a strong oxidizing agent.[4]
-
Always wear appropriate personal protective equipment (PPE).
Visualizations
Caption: Troubleshooting workflow for low yields in this compound reactions.
Caption: Synthesis and primary decomposition pathway of this compound (NSF).
References
Technical Support Center: Thiazyl Fluoride (NSF) Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of thiazyl fluoride (B91410) (NSF), focusing on the effects of temperature. Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective handling and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of thiazyl fluoride at various temperatures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, unexpected decomposition of NSF at or near room temperature. | Catalytic impurities present in the sample or on the surface of the reaction vessel. Common catalysts include Lewis acids and certain metals. Moisture contamination can also lead to rapid decomposition. | Ensure all glassware and equipment are scrupulously dried before use.[1] Purify synthesized NSF through vacuum distillation to remove non-volatile impurities.[2] Use inert materials for reaction vessels and storage containers (e.g., specific grades of stainless steel or specialized polymers). Avoid contact with materials that can act as Lewis acids. |
| Formation of a white solid precipitate during the experiment. | This is likely the trimer of this compound, (NSF)₃, which is the primary thermal decomposition product.[3] It can also be the result of a reaction with atmospheric moisture, leading to hydrolysis products.[2] | If trimerization is undesired, maintain the experimental temperature below the decomposition threshold. For purification, the trimer can be separated from the more volatile NSF by fractional condensation.[1] To prevent hydrolysis, conduct all experiments under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent or non-reproducible reaction outcomes. | Variations in the purity of the NSF sample. Temperature fluctuations in the experimental setup. Uncontrolled exposure to light, which may promote decomposition. | Standardize the purification protocol for NSF to ensure consistent sample quality.[3] Implement precise temperature control for the reaction environment. Store NSF in a cool, dark place and protect the experimental setup from direct light. |
| Violent or exothermic reaction upon addition of a reagent. | This compound reacts violently with water and other nucleophiles.[2] The reagent being added may be contaminated with water or may itself be a strong nucleophile. | Thoroughly dry all solvents and reagents before they come into contact with NSF. Add reagents slowly and with adequate cooling, especially when the reactivity is unknown. Always work in a well-ventilated fume hood and behind a safety shield. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
A1: The decomposition of this compound (NSF) primarily occurs through cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, ((NSF)₃).[3] There are conflicting reports in the literature regarding the exact onset temperature for this process. Some sources indicate that trimerization can occur at room temperature, while others suggest that thermal decomposition begins at temperatures above 200 °C, following first-order kinetics.[3] This discrepancy is likely due to the presence of catalysts or differing experimental conditions.[3] For practical purposes, it is recommended to handle and store NSF at low temperatures to minimize trimerization.
Q2: What are the primary products of this compound decomposition?
A2: The main decomposition product of this compound under thermal stress is its cyclic trimer, (NSF)₃.[2] In the presence of water, NSF undergoes violent hydrolysis to produce sulfur dioxide (SO₂), hydrogen fluoride (HF), and ammonia (B1221849) (NH₃).[2]
Q3: How does pressure affect the stability of this compound?
A3: While specific studies on the effect of pressure on NSF trimerization are not extensively detailed in the available literature, fundamental chemical principles suggest that increased pressure would favor the trimerization reaction. This is because the formation of one mole of the trimer from three moles of the monomer results in a decrease in the number of gas molecules, a condition favored by higher pressures according to Le Chatelier's principle.
Q4: What materials should be avoided when working with this compound?
A4: this compound is highly reactive. Contact with the following materials should be strictly avoided:
-
Water and moisture: Leads to violent hydrolysis.[2]
-
Nucleophiles: Can react vigorously.[2]
-
Lewis acids: Can act as catalysts for decomposition and form thiazyl salts.[2]
-
Strong oxidizing agents: Can lead to uncontrolled reactions.[1]
-
Certain metals: May catalyze decomposition.
It is crucial to use dry, inert materials for all handling and storage.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and dark environment in a tightly sealed container made of an inert material. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent contamination with atmospheric moisture. Given its low boiling point (0.4 °C), it is often stored as a condensed liquid at low temperatures.[2]
Quantitative Data on this compound Stability
The following table summarizes key thermodynamic and kinetic parameters related to the stability and decomposition of this compound.
| Property | Value | Units | Reference(s) |
| Molar Mass | 65.07 | g·mol⁻¹ | [3] |
| Boiling Point | 0.4 | °C | [3] |
| Melting Point | -89 | °C | [3] |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 | kJ·mol⁻¹ | [3] |
| Decomposition Pathway | Cyclic Trimerization to (NSF)₃ | - | [3] |
| Trimerization Activation Energy (Ea) | 125 | kJ·mol⁻¹ | [3] |
| Trimerization Enthalpy of Reaction (ΔHr) | -95 | kJ·mol⁻¹ of trimer | [3] |
Experimental Protocols
Investigating the Thermal Decomposition of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a method for studying the gas-phase trimerization of this compound.
Objective: To determine the temperature at which NSF begins to trimerize and to identify the decomposition products.
Methodology:
-
Synthesis and Purification of NSF:
-
This compound can be synthesized by the fluorination of tetrasulfur tetranitride (S₄N₄) with a suitable fluorinating agent, such as silver(II) fluoride (AgF₂).[3]
-
The crude product must be purified by vacuum distillation to remove any non-volatile impurities that could catalyze its decomposition.[3] All glassware must be rigorously dried prior to use.[1]
-
-
Pyrolysis:
-
A known quantity of purified NSF gas is introduced into the pyrolyzer of the Py-GC-MS system.
-
The pyrolyzer is pre-heated to a specific temperature. A temperature range of 150-300 °C is a suitable starting point for investigation.[3]
-
The residence time of the NSF gas within the pyrolysis chamber should be controlled to study the reaction kinetics.
-
-
Gas Chromatography (GC) Separation:
-
The effluent from the pyrolyzer, containing unreacted NSF and any decomposition products, is directed into the gas chromatograph.
-
A suitable GC column (e.g., a capillary column with a non-polar stationary phase) is used to separate the components of the gas mixture based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS) Identification:
-
The separated components eluting from the GC column are introduced into the mass spectrometer.
-
The mass spectrum of each component is recorded. The formation of the trimer, (NSF)₃, would be confirmed by the presence of a molecular ion peak corresponding to its molecular weight.
-
-
Kinetic Analysis:
-
By systematically varying the pyrolysis temperature and the residence time, the rate of disappearance of NSF and the rate of formation of (NSF)₃ can be quantified.
-
This data can be used to determine the rate constant of the trimerization reaction at different temperatures.
-
An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to calculate the activation energy (Ea) for the decomposition reaction.
-
Diagrams
Caption: Factors influencing the decomposition of this compound.
Caption: Experimental workflow for studying NSF decomposition.
References
Validation & Comparative
A Comparative Analysis of Thiazyl Fluoride (NSF) and Thiazyl Trifluoride (NSF₃) Stability
For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of sulfur-nitrogen-fluorine compounds is crucial for their safe handling and application in complex syntheses. This guide provides an objective comparison of the stability of thiazyl fluoride (B91410) (NSF) and its trifluorinated counterpart, thiazyl trifluoride (NSF₃), supported by available experimental data.
Thiazyl fluoride (NSF) and thiazyl trifluoride (NSF₃) are important precursors in the synthesis of various sulfur-nitrogen-fluorine compounds.[1][2] While structurally related, their stability profiles differ significantly, impacting their reactivity and potential applications. NSF₃ is notably more stable than NSF.[2][3]
Quantitative Data Summary
The physical and thermodynamic properties of NSF and NSF₃ are summarized in the table below, highlighting the key differences that contribute to their relative stability.
| Property | This compound (NSF) | Thiazyl Trifluoride (NSF₃) |
| Molar Mass | 65.07 g·mol⁻¹[3] | 103.06 g·mol⁻¹[2] |
| Boiling Point | 0.4 °C[3] | -27.1 °C[2] |
| Melting Point | -89 °C[3] | -72.6 °C[2] |
| Appearance | Colorless, pungent gas[1] | Stable, colorless gas[2] |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 kJ·mol⁻¹[3] | Not readily available |
| Reactivity | Highly reactive, undergoes trimerization at room temperature, reacts violently with water.[1][3] | Kinetically very stable, resists hydrolysis by weak acids, reacts with sodium only at ~400°C.[2][4] |
Comparative Stability Analysis
Thiazyl Trifluoride (NSF₃): A Profile of High Stability
Thiazyl trifluoride is a remarkably stable compound, often compared to sulfur hexafluoride (SF₆) in its inertness.[4] It is a colorless gas that is significantly more stable than this compound.[2][3] This high stability is attributed to the presence of three fluorine atoms bonded to the sulfur atom, which creates a sterically hindered and electronically stabilized tetrahedral molecule.[2] Computational studies suggest that the unimolecular decomposition of NSF₃ is negligible even at very high temperatures.[3] It does not react with ammonia (B1221849) or hydrogen chloride and only reacts with sodium at elevated temperatures of 400 °C.[2]
This compound (NSF): A Reactive Precursor
In contrast, this compound is a highly reactive, colorless, and pungent gas at room temperature.[1][3] Its lower stability is evident in its propensity to undergo decomposition, primarily through cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, even at room temperature.[1][3] This trimerization reaction is exothermic.[1] NSF is also extremely hygroscopic and reacts violently with water.[1] Its reactivity makes it a useful, albeit challenging, reagent in the synthesis of more complex sulfur-nitrogen compounds.
Experimental Protocols
Detailed methodologies for the synthesis of both compounds are crucial for their use in research.
Synthesis of this compound (NSF)
A common laboratory-scale synthesis of this compound involves the fluorination of tetrasulfur tetranitride (S₄N₄) with a fluorinating agent such as silver(II) fluoride (AgF₂).[1][5]
-
Reaction: In an inert atmosphere, S₄N₄ is reacted with AgF₂ in a suitable solvent like anhydrous carbon tetrachloride (CCl₄).
-
Purification: The gaseous NSF product is purified by vacuum distillation to remove side products.[1][5]
An alternative method involves the decomposition of compounds that already contain the NSF moiety.[5] For instance, the reaction of imino(triphenyl)phosphines with sulfur tetrafluoride yields sulfur difluoride imides, which readily decompose to produce this compound.[1]
Synthesis of Thiazyl Trifluoride (NSF₃)
Thiazyl trifluoride can be synthesized through the fluorination of this compound.[2]
-
Reaction: Gaseous this compound is passed over silver(II) fluoride (AgF₂) to yield NSF₃.[2]
-
NSF + 2 AgF₂ → NSF₃ + 2 AgF[2]
-
Another preparative route involves the oxidative decomposition of FC(O)NSF₂ with AgF₂.[2] A more recent and efficient method starts from sulfur monochloride, which is first ammoniated to produce tetrasulfur tetranitride, followed by fluorination with AgF₂.[6] This two-step process has been optimized to achieve a total yield of approximately 25% with a purity of over 90%.[6]
Logical Relationships and Workflows
The synthesis of these two compounds is intrinsically linked, with NSF often serving as a precursor to NSF₃. This relationship can be visualized as a synthetic pathway.
Caption: Synthetic pathway from S₄N₄ to NSF and NSF₃, and the decomposition of NSF.
The experimental workflow for studying the thermal decomposition of this compound can be outlined using pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS).
Caption: Experimental workflow for the kinetic analysis of NSF trimerization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
A Comparative Guide to the Synthesis of Thiazyl Fluoride (NSF)
For Researchers, Scientists, and Drug Development Professionals
Thiazyl fluoride (B91410) (NSF) is a key precursor in the synthesis of various sulfur-nitrogen compounds. Its efficient and high-purity synthesis is crucial for research and development in materials science and medicinal chemistry. This guide provides a comparative analysis of three prominent methods for the synthesis of thiazyl fluoride, offering insights into their respective protocols, performance, and reaction pathways.
Performance Comparison
The selection of a synthesis method for this compound often depends on the desired scale, available starting materials, and tolerance for side-products. The following table summarizes the key quantitative data for the discussed methods.
| Synthesis Method | Precursors | Fluorinating Agent | Solvent | Reported Yield | Purity | Key Considerations |
| 1. Halogen Exchange | Trithiazyl trichloride (B1173362) ((NSCl)₃) | Silver(II) Fluoride (AgF₂) | Carbon tetrachloride (CCl₄) | Not explicitly reported | Purified by fractional condensation | Readily available starting material; reaction requires careful temperature control.[1] |
| 2. Fluorination of S₄N₄ | Tetrasulfur tetranitride (S₄N₄) | Silver(II) Fluoride (AgF₂) | Carbon tetrachloride (CCl₄) | Not explicitly reported for NSF | Can produce numerous side-products | S₄N₄ is explosive and requires careful handling.[2][3] |
| 3. Iminophosphine Reaction | N-(trimethylsilyl)iminotriphenylphosphorane (Ph₃P=NSiMe₃) | Sulfur Tetrafluoride (SF₄) | Toluene (B28343) | 83% (by ¹⁹F NMR) | Cleaner reaction with fewer side-products | Avoids the use of explosive S₄N₄.[4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.
Method 1: Halogen Exchange of Trithiazyl Trichloride ((NSCl)₃) with Silver(II) Fluoride (AgF₂)
This method relies on the replacement of chlorine atoms with fluorine in the trithiazyl trichloride precursor.[1]
Materials:
-
Trithiazyl trichloride ((NSCl)₃)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Standard vacuum line apparatus with cold traps (liquid nitrogen)
-
Glass reaction vessel with a magnetic stirrer
Procedure:
-
In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with freshly prepared or commercially available (NSCl)₃ and a stoichiometric excess of AgF₂.
-
Add anhydrous CCl₄ to create a slurry.
-
Cool the vessel to approximately -20 °C to -30 °C using a suitable cooling bath and stir the mixture vigorously.
-
Slowly warm the reaction mixture to room temperature while continuing to stir. The reaction is typically initiated at around 0 °C.
-
The gaseous NSF product is carried out of the vessel in a stream of inert gas (e.g., nitrogen) and collected in a series of cold traps cooled with liquid nitrogen.
-
The collected NSF can be purified by fractional condensation on the vacuum line.[1]
Method 2: Fluorination of Tetrasulfur Tetranitride (S₄N₄) with Silver(II) Fluoride (AgF₂)
This is a classical method for preparing this compound, though it is often associated with the formation of byproducts.[2][3]
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Reaction vessel
-
Cold trap (liquid nitrogen)
Procedure:
-
In a dry, inert atmosphere, prepare a suspension of finely ground S₄N₄ in anhydrous CCl₄ in a reaction vessel.
-
Add AgF₂ to the suspension.
-
The reaction proceeds at room temperature or with gentle heating.
-
The volatile product, this compound (NSF), is a gas at room temperature and is collected in a cold trap cooled with liquid nitrogen.
-
Purification of NSF is achieved by vacuum distillation.[2]
Note: While this method is established, many modern protocols using these reagents are optimized for the synthesis of thiazyl trifluoride (NSF₃).[5][6]
Method 3: Reaction of N-(trimethylsilyl)iminotriphenylphosphorane with Sulfur Tetrafluoride (SF₄)
This approach offers a cleaner synthesis of this compound, avoiding the hazardous S₄N₄ precursor.[4]
Materials:
-
N-(trimethylsilyl)iminotriphenylphosphorane (Ph₃P=NSiMe₃)
-
Sulfur tetrafluoride (SF₄)
-
Toluene
-
Reaction vessel equipped for low-temperature reactions
Procedure:
-
Prepare a solution of SF₄ in toluene at -78 °C.
-
Add a solution of Ph₃P=NSiMe₃ in toluene dropwise to the SF₄ solution.
-
The reaction mixture is stirred at low temperature.
-
The volatile products, including NSF, are isolated from the reaction mixture.
-
The crude product can be analyzed by ¹⁹F NMR to determine the yield.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis methods.
Caption: Experimental workflow for NSF synthesis via halogen exchange.
Caption: Reaction pathway for the fluorination of S₄N₄.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Fingerprints of Thiazyl Fluoride: A Comparative Guide to its IR and NMR Characterization
For researchers, scientists, and professionals in drug development, understanding the precise molecular characteristics of reactive compounds like thiazyl fluoride (B91410) (NSF) is paramount. This guide provides a comprehensive comparison of the spectroscopic properties of thiazyl fluoride with related compounds, thiazyl trifluoride (NSF₃) and thiazyl chloride (NSCl), focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and quantitative data are presented to facilitate the identification and characterization of these important sulfur-nitrogen-fluorine species.
This compound, a colorless gas at room temperature, serves as a key precursor in the synthesis of various sulfur-nitrogen compounds.[1] Its reactivity and structural properties are of significant interest, necessitating reliable analytical methods for its characterization. This guide delves into the specifics of its IR and NMR spectra, offering a comparative analysis with its trifluorinated and chlorinated analogues.
Infrared Spectroscopy: A Vibrational Comparison
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. For gaseous samples like this compound and its derivatives, specific vibrational frequencies corresponding to bond stretching and bending can be readily identified.
| Compound | Formula | ν(N≡S) Stretch (cm⁻¹) | ν(S-X) Stretch (cm⁻¹) | Bending Mode (cm⁻¹) |
| This compound | NSF | ~1372[2] | ~640 (S-F)[2] | ~366[2] |
| Thiazyl Trifluoride | NSF₃ | ~1515 | ~865, ~775 (S-F) | - |
| Thiazyl Chloride | NSCl | ~1324[3] | ~418 (S-Cl)[3] | ~271[3] |
Table 1: Comparison of Key Infrared Vibrational Frequencies.
The N≡S stretching frequency in this compound is observed at approximately 1372 cm⁻¹.[2] This value is notably higher than that of thiazyl chloride (~1324 cm⁻¹) and lower than that of thiazyl trifluoride (~1515 cm⁻¹), reflecting the influence of the electronegative fluorine and the overall electronic structure of the molecule. The S-F stretch in NSF appears around 640 cm⁻¹.[2]
Nuclear Magnetic Resonance Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹⁹F and ¹⁴N/¹⁵N. The chemical shift (δ) is a key parameter that is highly sensitive to the electronic structure surrounding the nucleus.
¹⁹F NMR Spectroscopy
The fluorine nucleus is highly sensitive in NMR spectroscopy, making ¹⁹F NMR a powerful tool for characterizing fluorinated compounds.
| Compound | Formula | ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) |
| This compound | NSF | ~ -211 |
| Thiazyl Trifluoride | NSF₃ | ~ 76 |
Table 2: ¹⁹F NMR Chemical Shifts.
The ¹⁹F chemical shift of this compound is found at approximately -211 ppm relative to CFCl₃. This upfield shift is indicative of a shielded fluorine nucleus. In contrast, the fluorine atoms in thiazyl trifluoride are significantly deshielded, appearing at around +76 ppm. This substantial difference highlights the distinct electronic environments of the fluorine atoms in these two molecules.
¹⁴N/¹⁵N NMR Spectroscopy
Nitrogen NMR can provide direct insight into the nature of the nitrogen atom within the thiazyl moiety. While ¹⁵N is a spin-1/2 nucleus and provides sharp signals, its low natural abundance often necessitates isotopic labeling. The more abundant ¹⁴N nucleus (spin-1) can also be observed, though its signals are often broader due to quadrupolar relaxation.
| Compound | Formula | ¹⁴N Chemical Shift (δ, ppm vs. CH₃NO₂) |
| Thiazyl Chloride (monomer) | NSCl | +330[4] |
Table 3: ¹⁴N NMR Chemical Shift for Thiazyl Chloride.
Experimental Protocols
Accurate spectroscopic characterization relies on meticulous experimental procedures, especially when dealing with reactive gases like this compound.
Gas-Phase Infrared (IR) Spectroscopy
-
Sample Preparation: this compound is a gas at room temperature and must be handled in a vacuum line or a glovebox to prevent exposure to moisture, with which it reacts violently.[1] The gas is introduced into a specialized gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition:
-
A background spectrum of the evacuated gas cell is recorded.
-
The this compound gas is introduced into the cell at a known pressure.
-
The sample spectrum is recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typical spectral resolution for gas-phase measurements is 1 cm⁻¹ or better to resolve rotational-vibrational fine structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For NMR analysis, the gaseous this compound is typically condensed into a high-pressure NMR tube at low temperature (e.g., using liquid nitrogen). A deuterated solvent that is inert to NSF, such as CDCl₃ or CD₂Cl₂, is co-condensed to serve as a lock signal. Care must be taken to exclude air and moisture.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe capable of detecting ¹⁹F and ¹⁴N/¹⁵N is required.
-
Data Acquisition:
-
¹⁹F NMR: A standard one-pulse experiment is typically sufficient. The spectral width should be set to encompass the expected chemical shift range for fluorinated sulfur compounds.
-
¹⁴N/¹⁵N NMR: Due to the low sensitivity of ¹⁵N and the broad lines of ¹⁴N, specialized techniques may be necessary. For ¹⁵N, isotopic enrichment of the sample is often required. For ¹⁴N, a wide spectral width and a short relaxation delay are used to acquire the spectrum. Chemical shifts are referenced to an external standard, such as neat nitromethane (B149229) for ¹⁴N.[4]
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
A Comparative Guide to the Analytical Techniques for Thiazyl Fluoride (NSF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of thiazyl fluoride (B91410) (NSF), a crucial precursor in the synthesis of various sulfur-nitrogen-fluorine compounds. The following sections detail the performance, experimental protocols, and data interpretation for each method, supported by experimental data.
Overview of Analytical Techniques
The analysis of the reactive and gaseous compound thiazyl fluoride necessitates techniques that can provide accurate molecular weight determination, structural information, and purity assessment. The primary methods for its characterization include mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern for structural elucidation. | High sensitivity, provides exact mass and molecular formula, detailed structural information through fragmentation analysis. | Can be a "hard" ionization technique leading to extensive fragmentation and a small or absent molecular ion peak. Requires high vacuum and specialized equipment. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond vibrations (N≡S and S-F). | Non-destructive, provides rapid identification of characteristic bonds, suitable for in-situ reaction monitoring. | Limited structural information compared to MS and NMR, may not be sufficient for complete characterization of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of fluorine (¹⁹F NMR) and nitrogen (¹⁴N NMR) atoms, providing structural and connectivity information. | Provides detailed structural information and connectivity, non-destructive. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope.[1] | Lower sensitivity compared to MS, quadrupolar nature of ¹⁴N can lead to broad signals. |
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for the definitive identification and structural analysis of this compound. Electron ionization (EI) is a common method for the analysis of volatile inorganic compounds like NSF.
Quantitative Data: Mass Spectral Fragmentation of this compound
Upon electron ionization, this compound (NSF) undergoes fragmentation, yielding characteristic ions. The mass spectrum provides a unique fingerprint for its identification.
| Ion | m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |
| [NSF]⁺ | 65 | Moderate | Molecular Ion (M⁺) |
| [NS]⁺ | 46 | High | Fragment ion resulting from the loss of a fluorine atom. |
| [SF]⁺ | 51 | Low | Fragment ion. |
| [S]⁺ | 32 | Low | Fragment ion. |
Note: Relative intensities can vary depending on the experimental conditions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A suitable method for analyzing the volatile NSF is Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable column (e.g., VF-5ms).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Gaseous this compound is introduced into the GC inlet. Due to its high reactivity and hygroscopicity, handling should be performed under inert and dry conditions.
-
Gas Chromatographic Separation: The sample is carried by an inert carrier gas (e.g., Helium) through the GC column, which separates NSF from any impurities based on their boiling points and interactions with the stationary phase.
-
Ionization: The separated NSF enters the MS source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process removes an electron from the NSF molecule, creating a positively charged molecular ion ([NSF]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Fragmentation Pathway Diagram
References
A Comparative Guide to Fluorinating Agents for Thiazyl Fluoride (NSF): AgF₂ vs. HgF₂
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for the synthesis of thiazyl trifluoride (NSF₃), the choice of fluorinating agent is critical. This guide provides a detailed comparison of silver(II) fluoride (B91410) (AgF₂) and mercury(II) fluoride (HgF₂) for the fluorination of thiazyl fluoride (NSF) and its precursors, supported by experimental data.
Thiazyl trifluoride is a stable, colorless gas and a crucial precursor for various sulfur-nitrogen-fluorine compounds. Its synthesis often involves the fluorination of this compound (NSF). This comparison demonstrates that while AgF₂ is an effective reagent for this transformation, the use of mercury-based compounds under similar conditions leads to an isomeric byproduct, rendering it unsuitable for the direct synthesis of NSF₃.
Performance Comparison: AgF₂ vs. Mercury Compounds
Experimental evidence strongly supports the use of AgF₂ for the synthesis of NSF₃. In contrast, the direct fluorination of a mercury-based precursor, mercury difluorosulfinimide (Hg(NSF₂)₂), does not yield the desired NSF₃ but instead results in the formation of its isomer, fluoriminosulfur difluoride (F₂SNF)[1]. This fundamental difference in reactivity is the primary determinant in selecting an appropriate fluorinating agent.
Quantitative Data for AgF₂ Fluorination
The fluorination of S₄N₄ with AgF₂ provides a viable route to NSF₃. The reaction conditions have been optimized to improve the yield and purity of the final product.
| Parameter | Value | Reference |
| Starting Material | Tetrasulfur Tetranitride (S₄N₄) | [2] |
| Fluorinating Agent | Silver(II) Fluoride (AgF₂) | [2] |
| Solvent | Carbon Tetrachloride (CCl₄) | [2] |
| Reaction Temperature | 78 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield of NSF₃ | 57.15% (crude) | [2] |
| Purity of NSF₃ | 90.6% (by GC) | [2] |
| **Total Yield (from S₂Cl₂) ** | 25% | [2] |
Experimental Protocols
Synthesis of Thiazyl Trifluoride (NSF₃) using AgF₂
This protocol is based on the ring-opening fluorination of tetrasulfur tetranitride (S₄N₄) with silver(II) fluoride (AgF₂)[2].
Materials:
-
Tetrasulfur tetranitride (S₄N₄)
-
Silver(II) fluoride (AgF₂)
-
Anhydrous carbon tetrachloride (CCl₄)
-
Potassium permanganate (B83412) solution (for drying)
-
Anhydrous calcium chloride (for drying)
Procedure:
-
To a reflux apparatus, add S₄N₄ (3 mmol) dissolved in 30 mL of anhydrous CCl₄.
-
Quickly add AgF₂ (48 mmol) to the refluxing solution.
-
Maintain the reaction mixture at a constant temperature of 78 °C with stirring for 2 hours.
-
The gaseous product is passed through a condenser.
-
The outlet of the condenser is connected to a drying train consisting of a potassium permanganate solution followed by a tube of anhydrous calcium chloride.
-
The dried gas is then condensed to obtain crude NSF₃.
-
The product can be further purified by distillation.
Reaction Pathways
The choice of fluorinating agent dictates the final product. AgF₂ successfully fluorinates the sulfur-nitrogen core to produce the desired thiazyl trifluoride (NSF₃). In contrast, the use of a mercury-based precursor under fluorinating conditions leads to a rearrangement, yielding the isomer F₂SNF.
Caption: Reaction pathways for the synthesis of NSF₃.
Conclusion
For the synthesis of thiazyl trifluoride (NSF₃), silver(II) fluoride (AgF₂) is a proven and effective fluorinating agent, providing good yields and high purity of the desired product. In contrast, the use of mercury-based compounds for direct fluorination is not a viable strategy as it leads to the formation of the undesired isomer, F₂SNF. Researchers and professionals in drug development should therefore select AgF₂ for reliable and efficient synthesis of NSF₃.
References
A Comparative Guide to Computational and Experimental Data for Thiazyl Fluoride (NSF)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Theoretical and Experimental Findings on Thiazyl Fluoride (B91410).
Thiazyl fluoride (NSF) is a key precursor in the synthesis of various sulfur-nitrogen-fluorine compounds, making a thorough understanding of its molecular properties crucial for advancements in materials science and drug development. This guide provides a direct comparison of experimental data with computational predictions for the fundamental properties of this compound, including its molecular geometry, vibrational frequencies, and dipole moment. The data is presented in a clear, tabular format to facilitate easy comparison, accompanied by detailed experimental and computational methodologies.
Data Presentation: A Side-by-Side Look
The following tables summarize the core molecular properties of this compound as determined by experimental techniques and predicted by computational chemistry.
Molecular Geometry
Experimental determination of the molecular structure of this compound has been accomplished through microwave spectroscopy. For comparison, we present data from a computational study employing the Coupled Cluster with singles and doubles (CCD) method with a 6-31G basis set.
| Parameter | Experimental Value | Computational Value (CCD/6-31G) |
| Bond Lengths (Å) | ||
| N-S | 1.448 | 1.474 |
| S-F | 1.643 | 1.146 |
| Bond Angle (°) | ||
| F-S-N | 116.9 | 117.4 |
Vibrational Frequencies
The vibrational modes of this compound have been characterized experimentally using infrared and Raman spectroscopy. The table below compares these experimental frequencies with those calculated using the CCD/6-31G method.
| Vibrational Mode | Experimental Frequency (cm⁻¹)[1] | Computational Frequency (cm⁻¹) (CCD/6-31G)[2] |
| ν₁ (N-S stretch) | 1372 | 1174 |
| ν₂ (S-F stretch) | 640 | 600 |
| ν₃ (F-S-N bend) | 366 | 312 |
Dipole Moment
The electric dipole moment, a measure of the molecule's overall polarity, has been determined experimentally. This value is compared with the prediction from the CCD/6-31G calculation.
| Property | Experimental Value | Computational Value (CCD/6-31G)[2] |
| Dipole Moment (Debye) | 1.81 | 1.91 |
Experimental and Computational Methodologies
A clear understanding of the methods used to obtain the data presented above is essential for a critical evaluation of the comparison.
Experimental Protocols
-
Microwave Spectroscopy: The experimental molecular geometry and dipole moment of this compound were determined using microwave spectroscopy. This technique measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of these transitions, highly precise bond lengths, bond angles, and the electric dipole moment can be derived. The determination of the dipole moment involves measuring the Stark effect, which is the splitting of rotational energy levels in the presence of an external electric field.
-
Infrared and Raman Spectroscopy: The experimental vibrational frequencies were obtained from infrared (IR) and Raman spectroscopy. In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to transitions between vibrational energy levels. Raman spectroscopy involves scattering of monochromatic light from the molecule and analyzing the frequency shifts of the scattered light, which also correspond to vibrational transitions.
Computational Methods
The computational data presented in this guide were obtained from the National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark Database (CCCBDB)[2]. The specific method used was:
-
Coupled Cluster with Singles and Doubles (CCD) with the 6-31G basis set: This is an ab initio quantum chemistry method, meaning it is derived directly from theoretical principles without the inclusion of experimental data.
-
Geometry Optimization: The molecular geometry was optimized to find the lowest energy arrangement of the atoms.
-
Frequency Calculation: At the optimized geometry, the vibrational frequencies were calculated by determining the second derivatives of the energy with respect to the atomic positions.
-
Dipole Moment Calculation: The electric dipole moment was calculated from the computed electron distribution of the molecule at its optimized geometry.
-
Workflow for Data Comparison
The logical flow for comparing experimental and computational data for a molecule like this compound is illustrated in the following diagram.
Caption: Workflow for comparing experimental and computational data of this compound.
References
structural comparison between monomeric and trimeric thiazyl fluoride
A Comprehensive Structural Comparison: Monomeric vs. Trimeric Thiazyl Fluoride (B91410)
Thiazyl fluoride exists in two distinct forms: a monomeric gas (NSF) and a cyclic trimeric solid ((NSF)3). Understanding the structural disparities between these two forms is crucial for researchers in inorganic chemistry and materials science, particularly for those engaged in the synthesis of novel sulfur-nitrogen compounds. This guide provides an objective comparison of their structural parameters, supported by experimental data, and outlines the methodologies employed for their characterization.
Structural and Physical Properties at a Glance
The fundamental differences in the molecular structure of monomeric and trimeric this compound give rise to distinct physical and chemical properties. The monomer, a colorless gas at room temperature, readily undergoes cyclic trimerization to form the more stable, crystalline trimer.[1]
| Property | Monomeric this compound (NSF) | Trimeric this compound ((NSF)3) |
| Chemical Formula | NSF | (NSF)3 or N3S3F3 |
| Molar Mass | 65.07 g/mol | 195.21 g/mol |
| Appearance | Colorless gas | Colorless crystalline solid |
| Boiling Point | 0.4 °C | 92.5 °C |
| Melting Point | -89 °C | 74.2 °C |
| Molecular Geometry | Bent | Puckered six-membered ring (Chair) |
| Symmetry | Cs | C3v (in gas phase) |
Detailed Structural Parameters
The precise determination of bond lengths and angles through experimental techniques reveals the intricate bonding arrangements within each molecule.
| Structural Parameter | Monomeric this compound (NSF) | Trimeric this compound ((NSF)3) (Gas Phase Electron Diffraction) |
| N-S Bond Length | 1.448 Å[2][3][4] | 1.592 Å (159.2 pm)[5] |
| S-F Bond Length | 1.643 Å[6] | 1.619 Å (161.9 pm)[5] |
| ∠F-S-N Bond Angle | 116.8° | 101.8°[5] |
| ∠N-S-N Bond Angle | - | 113.3°[5] |
| ∠S-N-S Bond Angle | - | 123.5°[5] |
Experimental Protocols
The structural elucidation of both monomeric and trimeric this compound relies on sophisticated experimental techniques.
Synthesis of this compound (Monomer and Trimer)
The monomeric form (NSF) is typically synthesized via a halogen exchange reaction from trithiazyl trichloride (B1173362) ((NSCl)3).[7] The trimeric form ((NSF)3) is subsequently obtained through the spontaneous cyclic trimerization of the monomer at room temperature.[1]
A typical synthesis protocol involves:
-
Fluorination: Reaction of trithiazyl trichloride ((NSCl)3) with a fluorinating agent such as silver(II) fluoride (AgF2) in a suitable solvent like carbon tetrachloride (CCl4).[7]
-
Depolymerization and Halogen Exchange: The trimeric (NSCl)3 first depolymerizes to the monomeric NSCl, which then undergoes halogen exchange to form NSF.[7]
-
Isolation of Monomer: The volatile NSF gas is carried from the reaction vessel in a stream of inert gas and collected in cold traps cooled with liquid nitrogen.[7]
-
Trimerization: Upon warming to room temperature, the collected monomeric NSF undergoes trimerization to yield the solid (NSF)3.[1]
Structural Determination
Gas-Phase Electron Diffraction of Trimeric this compound:
The molecular structure of gaseous trithiazyl trifluoride has been determined by electron diffraction.[5]
-
Sample Introduction: A sample of (NSF)3 is vaporized and introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gaseous sample.
-
Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then used to determine the internuclear distances and bond angles within the molecule. The analysis for (NSF)3 revealed a puckered six-membered ring with C3v symmetry.[5]
Microwave Spectroscopy of Monomeric this compound:
While detailed experimental protocols for NSF are less commonly published in introductory guides, its structure has been determined using microwave spectroscopy. This technique measures the rotational transitions of the molecule in the gas phase, which are dependent on its moments of inertia. From these measurements, highly precise bond lengths and angles can be derived.
Visualizing the Structures and their Relationship
To better understand the structural relationship and the experimental workflow, the following diagrams are provided.
Caption: The monomeric form of this compound undergoes trimerization to form the cyclic trimer.
Caption: A typical workflow for the synthesis and structural analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 3. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 4. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 7. benchchem.com [benchchem.com]
thiazyl fluoride as an alternative to other fluorinating reagents
A comprehensive review of available scientific literature reveals a significant gap in the documented use of thiazyl fluoride (B91410) (NSF) as a routine fluorinating agent for organic compounds. While thiazyl fluoride is a known sulfur-nitrogen-fluorine compound, its application in synthetic organic chemistry, particularly for the conversion of alcohols and carbonyls to their fluorinated counterparts, is not well-established in publicly accessible research.
The primary focus of existing literature on this compound revolves around its synthesis, physical properties, and its role as a precursor in the formation of other inorganic sulfur-nitrogen species, such as thiazyl trifluoride (NSF₃). There is a notable absence of comparative studies that evaluate the efficacy of this compound against commonly employed fluorinating reagents like Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, and Selectfluor®.
Consequently, the generation of a direct, data-driven comparison guide as requested is not feasible at this time due to the lack of quantitative experimental data, established protocols, and mechanistic studies for the fluorination of organic substrates using this compound.
Alternative Fluorinating Reagents: A Comparative Overview
For researchers, scientists, and drug development professionals seeking effective fluorination methods, a wealth of information is available for several well-established reagents. This guide provides a comparative overview of three such reagents: DAST, Deoxo-Fluor, and Selectfluor®.
Data Presentation: Comparison of Common Fluorinating Agents
| Reagent | Structure | Form | Key Applications | Advantages | Disadvantages |
| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | Liquid | Deoxyfluorination of alcohols and aldehydes/ketones. | Versatile, widely used.[1][2][3] | Thermally unstable, can decompose violently.[4][5] Moisture sensitive, releases HF.[5] |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | (MeOCH₂CH₂)₂NSF₃ | Liquid | Similar to DAST; deoxyfluorination of alcohols and carbonyls. | More thermally stable than DAST.[4] | Also moisture sensitive.[4] Can be more expensive than DAST. |
| Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | [F-TEDA-CH₂Cl][BF₄]₂ | Crystalline Solid | Electrophilic fluorination of a wide range of nucleophiles (e.g., enolates, enamines, aromatic compounds).[6] | Thermally stable, easy to handle solid.[4] Less prone to producing HF. | Not suitable for deoxyfluorination of alcohols. Different reaction mechanism (electrophilic vs. nucleophilic). |
Experimental Protocols
1. Deoxyfluorination of a Primary Alcohol using DAST
-
Reaction: Conversion of 4-nitrobenzyl alcohol to 4-nitrobenzyl fluoride.
-
Procedure:
-
Dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Electrophilic Fluorination of an Enolate using Selectfluor®
-
Reaction: Fluorination of a β-ketoester.
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the β-ketoester (1.0 mmol) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., sodium hydride, 1.1 mmol) portion-wise at 0 °C to generate the enolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add Selectfluor® (1.1 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Deoxyfluorination of an Alcohol with DAST: A Simplified Mechanistic Pathway
The reaction of an alcohol with DAST is generally believed to proceed through the formation of an intermediate alkoxysulfur difluoride, followed by nucleophilic substitution by fluoride.
Caption: Simplified workflow for the deoxyfluorination of an alcohol using DAST.
Electrophilic Fluorination with Selectfluor®: General Workflow
This diagram illustrates the general concept of electrophilic fluorination where a nucleophilic substrate attacks the electrophilic fluorine of Selectfluor®.
Caption: Conceptual workflow of electrophilic fluorination using Selectfluor®.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-Flow Generation of Thionyl Fluoride (SOF2) Enables the Rapid and Efficient Synthesis of Acyl Fluorides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 4. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Thiazyl Fluoride: A Procedural Guide
Thiazyl fluoride (B91410) (NSF), a colorless and pungent gas, presents significant handling and disposal challenges due to its high reactivity and toxicity.[1][2] For researchers, scientists, and drug development professionals, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans for thiazyl fluoride.
Immediate Safety and Handling Protocols
Before any disposal procedures are initiated, a thorough understanding of this compound's properties and hazards is paramount. It is a highly reactive compound that can undergo trimerization at room temperature and reacts violently with water.[2]
Personal Protective Equipment (PPE): Due to its hazardous nature, handling this compound requires stringent safety measures. While a specific safety data sheet for this compound was not available in the search results, the handling of similarly hazardous and water-reactive gases necessitates the following PPE:
-
Hand Protection: Chemical-impermeable gloves, such as butyl rubber or Viton®, should be worn.
-
Eye/Face Protection: Tightly fitting chemical safety goggles and a full-face shield are mandatory.
-
Body Protection: A fire/flame-resistant and impervious lab coat or suit is necessary to prevent skin contact.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In case of potential exposure above permissible limits or during emergency situations, a self-contained breathing apparatus (SCBA) is required.
Disposal Plan: From Small Quantities to Gas Cylinders
The appropriate disposal method for this compound depends on the quantity and its containment.
Small Laboratory Quantities: Controlled Neutralization
For very small residual amounts of this compound, a carefully controlled neutralization process can be employed. This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.
Experimental Protocol: Chemical Neutralization
Objective: To safely neutralize small quantities of this compound gas by converting it into less hazardous, water-soluble salts.
Materials:
-
Three-necked round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Gas inlet tube
-
Gas dispersion tube (fritted bubbler)
-
Scrubbing solution: A dilute solution of a base such as sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂).
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
System Setup: Assemble the three-necked flask with the gas dispersion tube, a gas outlet connected to a secondary scrubber or the fume hood's exhaust, and a stopper.
-
Prepare Scrubber: Fill the flask with the dilute basic solution, ensuring the gas dispersion tube is submerged.
-
Inert Gas Purge: Purge the system with an inert gas to remove air and moisture.
-
Controlled Introduction: Slowly bubble the this compound gas through the basic solution. The flow rate must be carefully controlled to prevent a violent reaction and excessive heat generation.
-
Reaction Monitoring: Continuously stir the basic solution to ensure efficient absorption and reaction of the this compound. The reaction with water is violent, producing sulfur dioxide (SO₂), hydrogen fluoride (HF), and ammonia (B1221849) (NH₃).[2] The basic solution will neutralize the acidic byproducts.
-
Completion and Verification: Once the gas flow is complete, continue to purge the system with inert gas to ensure all residual this compound has reacted. Test the pH of the resulting solution to confirm it is neutral or slightly basic.
-
Final Disposal: The resulting neutralized aqueous solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Gas Cylinders and Large Quantities
The disposal of compressed gas cylinders containing this compound should be managed by professional hazardous waste disposal companies.[3][4] These companies have the specialized equipment and expertise to handle and transport compressed gases safely.[3]
Steps for Gas Cylinder Disposal:
-
Identification: Ensure the cylinder is clearly labeled. If the contents are unknown, the cylinder must be treated as extremely hazardous, and a specialized service should be contacted for on-site sampling and identification.[3]
-
Contact Supplier: If the cylinder was obtained from a gas supplier, contact them first. They may have a return or take-back program.
-
Professional Disposal Service: If the supplier does not accept the cylinder, contact a licensed hazardous waste disposal company.[4][5] They can provide services for transportation, recycling, or reaction of the cylinder's contents.[3]
-
Preparation for Transport: Follow the instructions provided by the disposal company for preparing the cylinder for transport. This may include ensuring the valve is securely closed and the valve cap is in place. Never tamper with the pressure relief valves.[6]
Data Presentation: this compound Properties
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Units | Reference(s) |
| Molar Mass | 65.07 | g·mol⁻¹ | [1] |
| Boiling Point | 0.4 | °C | [1][2] |
| Melting Point | -89 | °C | [1][2] |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 | kJ·mol⁻¹ | [1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, research professionals can mitigate the risks associated with this compound and ensure its safe and compliant disposal.
References
Safe Handling and Personal Protective Equipment for Thiazyl Fluoride (NSF)
This guide provides essential safety, handling, and disposal protocols for Thiazyl fluoride (B91410) (NSF). It is intended for researchers, scientists, and drug development professionals working with this highly reactive and toxic compound. Adherence to these procedures is critical to ensure personnel safety and minimize environmental risk.
Thiazyl fluoride is a colorless, pungent gas at room temperature that is extremely hygroscopic and reacts violently with water.[1] Due to its reactivity and the hazardous nature of its hydrolysis products, including hydrofluoric acid (HF), stringent safety measures must be implemented.
Chemical Identification and Properties
Proper identification and understanding of the physical properties of this compound are fundamental to its safe handling.
| Property | Value |
| Chemical Formula | NSF |
| Molar Mass | 65.07 g/mol [1][2] |
| Appearance | Colorless gas[1][3] |
| Boiling Point | 0.4 °C (273.5 K)[1] |
| Melting Point | -89 °C (184 K)[1] |
| CAS Number | 18820-63-8[2] |
Hazard Identification and Classification
| Hazard Classification | Description |
| Acute Toxicity, Inhalation | Expected to be fatal if inhaled. Analogy drawn from similar fluorine compounds.[4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage upon contact with moisture.[4][5] |
| Serious Eye Damage | Causes serious eye damage.[5] |
| Reactivity | Reacts violently with water.[1] Extremely hygroscopic.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. All work must be conducted in a designated area.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a full-face shield.[6] |
| Hand Protection | Wear heavy-duty neoprene or butyl rubber gloves over standard nitrile gloves. Check for tears or holes before each use. |
| Skin & Body Protection | Wear a flame-retardant lab coat and a chemical-resistant apron (neoprene or rubber).[6] Ensure full body coverage with long pants and closed-toe, chemical-resistant shoes. |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) is required for any emergency response. For routine handling within a certified chemical fume hood, respiratory protection may not be required but a risk assessment should be performed.[4] |
Engineering Controls
Proper engineering controls are the primary line of defense when handling this compound.
-
Fume Hood: All work with this compound must be performed in a certified, high-performance chemical fume hood with a tested and reliable face velocity.[7]
-
Vacuum Line/Glovebox: For manipulations requiring an inert atmosphere, a vacuum line or a glovebox should be used.[7]
-
Ventilation: Ensure the laboratory is well-ventilated with systems designed for hazardous gases.[4][5]
-
Safety Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[5][6] The location must be clearly marked and unobstructed.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound.
Pre-Handling Preparations:
-
Area Designation: Clearly designate the fume hood area where this compound will be handled. Post warning signs indicating the hazards.
-
Emergency Kit: Ensure a specialized hydrofluoric acid (HF) emergency kit is readily available. This kit must contain 2.5% calcium gluconate gel.[6] All personnel must be trained in its use.
-
PPE Inspection: Thoroughly inspect all required PPE for damage or contamination before use.
-
System Check: If using a vacuum line or gas handling manifold, perform a leak check on the system before introducing this compound.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Container Transport: Transport the this compound gas cylinder using a proper gas cylinder cart with the valve cap in place.
-
Secure Cylinder: Securely clamp the cylinder in the fume hood.
-
System Connection: Connect the cylinder to the apparatus using appropriate regulators and tubing materials (e.g., stainless steel, Monel). Do not use glass components where they may be subject to pressure.[5]
-
Perform Operations: Conduct all experimental work within the fume hood. Keep the sash at the lowest possible height.
-
Shutdown: Upon completion, close the main cylinder valve first, then allow the residual gas in the lines to be consumed or vented through a suitable scrubbing system (e.g., a soda lime or sodium bicarbonate trap).
-
Purge System: Purge the lines with an inert gas (e.g., nitrogen or argon) before disconnecting.
Post-Handling:
-
Decontamination: Carefully wipe down the work area and any non-disposable equipment with a suitable decontamination solution, followed by water. All cleaning materials must be treated as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove the apron and outer gloves first. Remove the face shield and goggles last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4][8]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. This compound produces hydrofluoric acid (HF) on contact with moisture; therefore, these procedures are based on HF exposure protocols.[9]
In Case of a Spill or Leak:
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Alert: Alert laboratory personnel and activate the nearest fire alarm or emergency response system.
-
Isolate: If safe to do so, shut off the source of the leak. Close the fume hood sash.
-
Secure Area: Prevent entry into the contaminated area.
-
Response: Only personnel trained in hazardous material response and equipped with SCBAs should attempt to manage the leak.
Personnel Exposure:
-
General First Aid: Speed is essential. Immediately remove the victim from the contaminated area, but only if it is safe for the rescuer to do so.[9] Call for emergency medical services immediately and inform them of the hydrofluoric acid exposure.[6]
-
Skin Exposure:
-
Immediately begin flushing the affected area with copious amounts of water at a safety shower or drench hose.[6]
-
Remove all contaminated clothing while flushing.[6]
-
Continue flushing for at least 5 minutes.[6]
-
After flushing, liberally apply 2.5% calcium gluconate gel to the affected area and massage it into the skin.[6][10] The rescuer must wear protective gloves.
-
Continue applying the gel until emergency medical personnel arrive.
-
-
Eye Exposure:
-
Inhalation:
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection: All contaminated materials (e.g., disposable PPE, absorbent pads, glassware) must be collected in designated, sealed, and clearly labeled hazardous waste containers.[12]
-
Container Rinsing: For containers that held this compound, the first rinse must be collected and disposed of as hazardous waste.[12]
-
Incompatible Wastes: Do not mix this compound waste with incompatible materials, especially aqueous or acidic waste streams.[12]
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[13] Do not attempt to neutralize or dispose of this material via sewer or standard trash. When heated to decomposition, fluoride compounds can emit highly toxic fumes of hydrogen fluoride.[14] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ((SN)F) | FNS | CID 140430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. engineering.usask.ca [engineering.usask.ca]
- 10. engineering.usask.ca [engineering.usask.ca]
- 11. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. reddit.com [reddit.com]
- 14. fluoridealert.org [fluoridealert.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
